KU 59403
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4S2/c1-31-9-11-32(12-10-31)8-7-27(35)30-20-5-6-24-26(17-20)38-25-4-2-3-22(29(25)39-24)23-18-21(34)19-28(37-23)33-13-15-36-16-14-33/h2-6,17-19H,7-16H2,1H3,(H,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZKDYAYJSSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The ATM Inhibitor KU-59403: A Technical Guide to its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of KU-59403, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This document details the preclinical data supporting its role in sensitizing cancer cells to genotoxic agents and outlines key experimental protocols for its evaluation.
Introduction: Targeting the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. Cells have evolved a complex network of signaling pathways, collectively known as the DNA damage response (DDR), to detect DNA lesions, arrest the cell cycle to allow for repair, and initiate apoptosis if the damage is irreparable.[1][2] A central player in the DDR is the ATM kinase, a serine/threonine kinase that is activated by DNA double-strand breaks (DSBs).[3] Upon activation, ATM phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest and promote DNA repair through pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ).[1][3]
In many cancers, the DDR is dysregulated, leading to genomic instability. However, this also creates a dependency on the remaining functional DDR pathways for survival. Targeting these pathways with small molecule inhibitors has emerged as a promising therapeutic strategy. By inhibiting key DDR proteins like ATM, cancer cells can be rendered more sensitive to the DNA-damaging effects of chemotherapy and radiotherapy.[4][5][6]
KU-59403 was developed as a potent and selective ATP-competitive inhibitor of ATM kinase with improved pharmacological properties over its predecessors.[7] Preclinical studies have demonstrated its ability to enhance the efficacy of topoisomerase poisons and ionizing radiation in various cancer models, both in vitro and in vivo.[4][8][9]
Mechanism of Action of KU-59403
KU-59403 exerts its biological effects by directly inhibiting the kinase activity of ATM. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the ATM kinase domain, preventing the phosphorylation of its downstream substrates.[7] This abrogation of ATM signaling disrupts the cellular response to DNA double-strand breaks, leading to several key consequences:
-
Inhibition of DNA Repair: By blocking ATM-mediated signaling, KU-59403 impairs the efficient repair of DSBs. This leads to an accumulation of DNA damage, which can ultimately trigger cell death.
-
Abrogation of Cell Cycle Checkpoints: ATM is crucial for activating cell cycle checkpoints (primarily the G1/S and G2/M checkpoints) in response to DNA damage. Inhibition of ATM by KU-59403 allows cells with damaged DNA to progress through the cell cycle, leading to mitotic catastrophe and apoptosis.
-
Sensitization to Genotoxic Agents: The combination of impaired DNA repair and dysfunctional cell cycle checkpoints makes cancer cells highly susceptible to agents that induce DSBs, such as topoisomerase inhibitors (e.g., etoposide, doxorubicin, camptothecin) and ionizing radiation.[3][4][8]
The chemosensitization and radiosensitization effects of KU-59403 have been observed to be independent of the p53 tumor suppressor status of the cancer cells, broadening its potential therapeutic applicability.[4][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of KU-59403.
| Parameter | Value | Kinase Target | Reference |
| IC50 | 3 nM | ATM | |
| IC50 | 9.1 µM | DNA-PK | |
| IC50 | >10 µM | PI3K | |
| IC50 | >10 µM | mTOR | [8] |
| IC50 | >10 µM | ATR | [8] |
Table 1: In Vitro Kinase Inhibitory Potency and Selectivity of KU-59403. This table showcases the high potency of KU-59403 for ATM and its significant selectivity over other related kinases in the PI3K-like kinase (PIKK) family.
| Cell Line | Chemotherapeutic Agent | Concentration of KU-59403 | Sensitization Enhancement Factor (SEF) | p53 Status | Reference |
| LoVo (colon) | Camptothecin (10 nM) | 1 µM | 7-fold | Wild-type | [3][8] |
| SW620 (colon) | Camptothecin (10 nM) | 1 µM | 4-fold | Mutant | [3][8] |
| HCT116 (colon) | Etoposide (1 µM) | 1 µM | 2.3 ± 1.6-fold | Wild-type | [3][8] |
| SW620 (colon) | Etoposide (1 µM) | 1 µM | 11.9 ± 4.7-fold | Mutant | [3][8] |
| MDA-MB-231 (breast) | Etoposide (1 µM) | 1 µM | 3.8 ± 1.8-fold | Mutant | [3][8] |
Table 2: In Vitro Chemosensitization by KU-59403 in Human Cancer Cell Lines. This table highlights the ability of KU-59403 to significantly enhance the cytotoxicity of topoisomerase inhibitors in various cancer cell lines, irrespective of their p53 status.
| Xenograft Model | Chemotherapeutic Agent | KU-59403 Dosage | Outcome | Reference |
| SW620 (colon) | Topoisomerase poison | 25 mg/kg, twice daily | Significant tumor growth delay | [4] |
| HCT116 (colon) | Topoisomerase poison | 25 mg/kg, twice daily | Significant tumor growth delay | [4] |
Table 3: In Vivo Efficacy of KU-59403 in Human Cancer Xenograft Models. This table demonstrates the in vivo chemosensitization effect of KU-59403 in mouse models of human colon cancer.
Signaling Pathways and Experimental Workflows
ATM Signaling Pathway and Inhibition by KU-59403
Caption: ATM signaling pathway initiated by DNA double-strand breaks and its inhibition by KU-59403.
Experimental Workflow for Evaluating KU-59403
Caption: A representative experimental workflow for the preclinical evaluation of KU-59403.
Detailed Experimental Protocols
In Vitro ATM Kinase Inhibition Assay (HTRF-Based)
This protocol describes a general method for determining the in vitro potency of an ATM inhibitor like KU-59403 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant human ATM kinase
-
Biotinylated p53-derived peptide substrate
-
ATP
-
KU-59403 or other test compounds
-
HTRF KinEASE-STK S1 kit (containing STK Antibody-Eu3+ and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of KU-59403 in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted KU-59403 or DMSO (vehicle control).
-
Add 4 µL of a solution containing the ATM kinase and the biotinylated p53 substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ATM.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the HTRF detection mix (STK Antibody-Eu3+ and Streptavidin-XL665 diluted in detection buffer).
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the KU-59403 concentration to determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with KU-59403 alone or in combination with a genotoxic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
KU-59403
-
Genotoxic agent (e.g., etoposide or ionizing radiation source)
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and treatment) into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of KU-59403, the genotoxic agent, or a combination of both for a specified duration (e.g., 24 hours). Include an untreated control.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Remove the medium, wash the wells with PBS, and fix the colonies with methanol for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The sensitization enhancement factor can be calculated by comparing the SF of the combination treatment to the SF of the genotoxic agent alone.
Western Blotting for DDR Protein Phosphorylation
This method is used to confirm the on-target activity of KU-59403 by assessing the phosphorylation status of ATM and its downstream targets.
Materials:
-
Cancer cell lines
-
KU-59403
-
DNA-damaging agent (e.g., etoposide or ionizing radiation)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Pre-treat the cells with KU-59403 for a specified time (e.g., 1 hour).
-
Induce DNA damage by adding a genotoxic agent or by irradiation.
-
After a short incubation period (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Immunofluorescence for γH2AX Foci
This technique allows for the visualization and quantification of DNA double-strand breaks at the single-cell level.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
KU-59403
-
DNA-damaging agent
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat them with KU-59403 and a DNA-damaging agent as described for western blotting.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the anti-γH2AX primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash the cells and mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the chemosensitizing effect of KU-59403 in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
KU-59403 formulation for in vivo administration
-
Chemotherapeutic agent
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, KU-59403 alone, chemotherapeutic agent alone, combination of KU-59403 and chemotherapeutic agent).
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue the experiment until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.
Conclusion
KU-59403 is a potent and selective ATM inhibitor that has demonstrated significant preclinical activity as a chemosensitizing and radiosensitizing agent. By targeting a key node in the DNA damage response, KU-59403 disrupts DNA repair and cell cycle control, leading to enhanced tumor cell killing in the presence of DNA-damaging therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in the further investigation and potential clinical application of ATM inhibitors in oncology. Although KU-59403 itself has not progressed to clinical trials, it has served as an important proof-of-concept for the therapeutic potential of ATM inhibition and has paved the way for the development of next-generation ATM inhibitors that are currently under clinical investigation.[1]
References
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - RU [thermofisher.com]
- 2. revvity.com [revvity.com]
- 3. An HTRF® Assay for the Protein Kinase ATM | Springer Nature Experiments [experiments.springernature.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An HTRF® Assay for the Protein Kinase ATM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HTRF Human Phospho-ATM (Ser1981) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. ATM directs DNA damage responses and proteostasis via genetically separable pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Target of KU-59403: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KU-59403 is a potent and selective small molecule inhibitor targeting the Ataxia telangiectasia mutated (ATM) kinase, a master regulator of the DNA damage response (DDR). This document provides a comprehensive overview of the cellular target of KU-59403, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key validation assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and the process of its identification.
The Cellular Target: Ataxia Telangiectasia Mutated (ATM) Kinase
The primary cellular target of KU-59403 is the Ataxia telangiectasia mutated (ATM) protein kinase .[1][2][3] ATM is a serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[4] It plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.
Upon sensing DSBs, typically through the Mre11-Rad50-Nbs1 (MRN) complex, ATM is activated via autophosphorylation.[4] Activated ATM then phosphorylates a multitude of downstream substrates involved in cell cycle checkpoint activation, DNA repair, and apoptosis.[4][5] By inhibiting ATM, KU-59403 effectively abrogates these critical cellular responses to DNA damage. This disruption of the DDR makes cancer cells more susceptible to the cytotoxic effects of DNA-damaging agents, such as topoisomerase inhibitors and ionizing radiation.[1][2] This chemosensitization and radiosensitization effect is the therapeutic rationale for the development of ATM inhibitors like KU-59403 in oncology.[1][2]
Quantitative Data: Inhibitory Potency and Selectivity
The potency and selectivity of KU-59403 have been quantified in various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor.
| Target Kinase | IC50 (nM) | Reference |
| ATM | 3 | [3] |
| DNA-PK | 9100 | [3] |
| PI3K | 10000 | [3] |
As the data indicates, KU-59403 is a highly potent inhibitor of ATM with an IC50 value in the low nanomolar range.[3] It exhibits significant selectivity for ATM over other related kinases in the PIKK family, such as DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K), with IC50 values for these off-targets being over three orders of magnitude higher.[3]
Signaling Pathway and Experimental Workflow Visualizations
ATM Signaling Pathway
The following diagram illustrates the central role of ATM in the DNA damage response pathway and the point of intervention for KU-59403.
Experimental Workflow for Target Validation
The following diagram outlines the typical experimental workflow used to identify and validate the cellular target of a kinase inhibitor like KU-59403.
Detailed Experimental Protocols
Western Blotting for ATM Substrate Phosphorylation
This protocol is designed to assess the inhibitory effect of KU-59403 on ATM activity by measuring the phosphorylation of its downstream substrates, such as CHK2 and p53.
Materials:
-
Cancer cell lines (e.g., HCT116, SW620)
-
KU-59403
-
DNA damaging agent (e.g., Etoposide or ionizing radiation)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK2 (Thr68), anti-phospho-p53 (Ser15), anti-total CHK2, anti-total p53, anti-ATM, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with various concentrations of KU-59403 for 1-2 hours. Induce DNA damage by adding a DNA damaging agent (e.g., 10 µM Etoposide for 1 hour) or by exposing cells to ionizing radiation (e.g., 10 Gy).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Clonogenic Survival Assay
This assay measures the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity and radiosensitization/chemosensitization.
Materials:
-
Cancer cell lines
-
KU-59403
-
DNA damaging agent (e.g., ionizing radiation or Camptothecin)
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Plating: Plate a known number of cells into 6-well plates. The number of cells plated will need to be optimized for each cell line and treatment condition to yield a countable number of colonies (typically 50-150).
-
Treatment: Allow cells to attach for several hours. Treat the cells with KU-59403 alone, the DNA damaging agent alone, or a combination of both. For combination treatments, pre-treat with KU-59403 for 1-2 hours before adding the DNA damaging agent or irradiating.
-
Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 10 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition. The sensitizer enhancement ratio (SER) can be calculated to quantify the degree of sensitization.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of KU-59403 in combination with a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for xenograft implantation (e.g., SW620)
-
KU-59403 formulation for in vivo administration
-
Chemotherapeutic agent (e.g., Irinotecan or Etoposide)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., Vehicle, KU-59403 alone, chemotherapeutic agent alone, KU-59403 + chemotherapeutic agent).
-
Treatment Administration: Administer KU-59403 and the chemotherapeutic agent according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.
-
Excised tumors can be used for pharmacodynamic studies (e.g., Western blotting for target modulation).
-
Conclusion
KU-59403 is a potent and selective inhibitor of ATM kinase, a critical component of the DNA damage response pathway. Its mechanism of action, which involves the sensitization of cancer cells to DNA-damaging therapies, has been extensively validated through a series of in vitro and in vivo experiments. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on ATM inhibitors and the broader field of DNA damage response. The continued investigation of compounds like KU-59403 holds promise for the development of novel and more effective cancer therapies.
References
- 1. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells [jove.com]
- 3. youtube.com [youtube.com]
- 4. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
KU 59403 and ATM kinase signaling pathway
An In-depth Technical Guide to KU-59403 and the ATM Kinase Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Upon activation, ATM orchestrates a complex signaling network that promotes cell cycle arrest, DNA repair, or apoptosis to maintain genomic integrity. Due to its central role, ATM is a compelling therapeutic target in oncology. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. KU-59403 is a potent and selective small-molecule inhibitor of ATM kinase. This document provides a comprehensive technical overview of the ATM signaling pathway, the mechanism of action of KU-59403, its pharmacological properties, and the experimental methodologies used for its evaluation.
The ATM Kinase Signaling Pathway
ATM is a serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[1] In healthy cells, ATM exists as an inactive dimer.[2] Following the induction of DNA DSBs by agents such as ionizing radiation (IR) or topoisomerase poisons, the MRE11-RAD50-NBS1 (MRN) complex is recruited to the damage sites.[3] This complex binds to and activates ATM, leading to its autophosphorylation at Serine 1981 and its dissociation into active monomers.[3][4]
Once activated, ATM phosphorylates a multitude of downstream substrates to initiate the DNA Damage Response (DDR).[4][5] Key signaling cascades include:
-
Cell Cycle Checkpoint Activation: ATM activates G1/S, intra-S, and G2/M checkpoints to prevent the replication of damaged DNA.[5] This is primarily mediated through the phosphorylation and activation of checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[2][3][6] Activated p53 induces the expression of CDK inhibitor p21, leading to G1 arrest.[1]
-
DNA Repair: ATM promotes the repair of DSBs through pathways like homologous recombination (HR) and non-homologous end joining (NHEJ). It phosphorylates key repair factors including BRCA1, NBS1, and the histone variant H2AX (on Ser139, creating γH2AX), which serves as a scaffold for the recruitment of other repair proteins.[2][5]
-
Apoptosis: In cases of extensive, irreparable DNA damage, ATM can trigger apoptosis. This can occur through both p53-dependent and p53-independent pathways, involving targets like c-Abl and NF-κB.[1][2][7]
The inhibition of ATM by KU-59403 prevents this cascade, blocking the downstream signaling required for cell cycle arrest and DNA repair. This forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and cell death, thereby sensitizing them to DNA-damaging agents.
Quantitative Data for KU-59403
KU-59403 is a highly potent and selective inhibitor of ATM kinase activity. Its efficacy has been quantified in various biochemical and cellular assays.
Table 1: Kinase Inhibitory Profile of KU-59403
This table summarizes the half-maximal inhibitory concentration (IC50) of KU-59403 against ATM and other related kinases. The data highlights the compound's high selectivity for ATM.
| Kinase | KU-59403 IC50 | Notes | Reference |
| ATM | 3 nM | Potent inhibition. | [8][9] |
| DNA-PK | 9.1 µM | >3000-fold less potent than against ATM. | [8] |
| PI3K | 10 µM | >3000-fold less potent than against ATM. | [8] |
Table 2: In Vitro Chemosensitization by KU-59403 (1 µM)
This table details the ability of KU-59403 to enhance the cytotoxicity of various topoisomerase poisons in human cancer cell lines. The enhancement factor indicates the fold-increase in cell killing when the agent is combined with KU-59403.
| Cell Line | Primary Drug | Sensitization Enhancement | p53 Status | Reference |
| SW620 (Colon) | Camptothecin (10 nM) | 4-fold | Mutant | [9] |
| LoVo (Colon) | Camptothecin (10 nM) | 7-fold | Wild Type | [9] |
| SW620 (Colon) | Etoposide (VP-16) | 11.9-fold | Mutant | [8] |
| MDA-MB-231 (Breast) | Etoposide (VP-16) | 3.8-fold | Mutant | [8] |
| HCT116 (Colon) | Etoposide (VP-16) | Similar to SW620 | Wild Type | [8] |
Note: Chemosensitization by KU-59403 has been shown to be independent of p53 status.[9][10]
Table 3: In Vivo Antitumor Efficacy of KU-59403
This table presents data from preclinical xenograft models, demonstrating that KU-59403 enhances the antitumor activity of chemotherapy in vivo.
| Animal Model | Tumor Xenograft | Treatment | Dosage & Administration (KU-59403) | Key Result | Reference |
| CD-1 Nude Mice | SW620 (Colon) | BMY-40481 | 25 mg/kg, I.P., twice daily | 3-fold increase in tumor growth delay. | [8] |
| CD-1 Nude Mice | HCT116-N7 (Colon) | BMY-40481 | 25 mg/kg, I.P., twice daily | 3-fold increase in tumor growth delay. | [8] |
| SW620-bearing Nude Mice | Irinotecan | Not specified | 144% enhancement of irinotecan efficacy. | [9] |
Experimental Protocols
The evaluation of ATM inhibitors like KU-59403 involves a series of standardized in vitro and in vivo experiments.
Kinase Assays
Objective: To determine the IC50 of an inhibitor against purified kinase enzymes. Methodology:
-
Purified recombinant ATM, DNA-PK, or PI3K enzyme is incubated in a kinase reaction buffer.
-
The buffer contains a specific substrate for the kinase and ATP (often radiolabeled [γ-³²P]ATP).
-
Increasing concentrations of the inhibitor (e.g., KU-59403) are added to the reactions.
-
The reaction is allowed to proceed for a set time at 30°C and then stopped.
-
Substrate phosphorylation is quantified using methods like scintillation counting or filter-binding assays.
-
The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting sigmoid curve.[9]
Cell Culture and Cytotoxicity Assays
Objective: To measure the effect of the inhibitor on cell viability, alone or in combination with cytotoxic agents. Methodology:
-
Human cancer cell lines (e.g., SW620, LoVo) are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Cells are treated with a cytotoxic agent (e.g., camptothecin) alone, KU-59403 alone, or a combination of both.
-
After an incubation period (typically 72-96 hours), cell viability is assessed using a metabolic assay such as MTS or MTT, which measures mitochondrial activity in living cells.
-
Absorbance is read on a plate reader, and survival fractions are calculated relative to untreated controls.[9]
Western Blotting for ATM Activity
Objective: To confirm the inhibition of ATM signaling within cells. Methodology:
-
Cells are treated with a DNA-damaging agent (e.g., 2 Gy of IR) with or without pre-incubation with KU-59403.
-
After a short incubation period (e.g., 30 minutes), cells are harvested and lysed to extract total protein.
-
Protein concentrations are determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ATM targets, such as p-ATM (Ser1981), p-CHK2 (Thr68), or γH2AX (p-H2AX Ser139).
-
Antibodies for total protein levels (e.g., total ATM, Actin) are used as loading controls.
-
After incubation with secondary antibodies, the signal is detected using chemiluminescence. A reduction in the phosphorylation signal in the KU-59403-treated samples indicates target inhibition.[11]
In Vivo Xenograft Studies
Objective: To evaluate the efficacy and tolerability of KU-59403 in combination with chemotherapy in a living organism. Methodology:
-
Immunocompromised mice (e.g., CD-1 nude) are subcutaneously implanted with human cancer cells (e.g., 1x10⁷ SW620 cells).[8]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups: vehicle, chemotherapy alone, KU-59403 alone, and the combination.
-
KU-59403 is administered, often via intraperitoneal (I.P.) injection, at a specific dose and schedule (e.g., 25 mg/kg, twice daily).[8] The chemotherapy agent is administered according to its established protocol.
-
Tumor volume and body weight (as a measure of toxicity) are monitored regularly.
-
The primary endpoint is typically tumor growth delay, defined as the time for tumors to reach a predetermined size (e.g., 4 times the initial volume).[8]
-
At the end of the study, pharmacokinetic analysis may be performed by measuring drug concentrations in plasma and tumor tissue at various time points.[9]
Conclusion
KU-59403 is a well-characterized, potent, and selective inhibitor of ATM kinase. It effectively abrogates DNA damage-induced cell cycle checkpoints and sensitizes cancer cells to topoisomerase poisons and radiation, irrespective of their p53 status.[9] Preclinical studies have demonstrated its ability to significantly enhance the efficacy of chemotherapy in in vivo models of human cancer with good tolerability.[10] These findings establish a strong proof-of-principle for the clinical development of ATM inhibitors as a strategy to overcome resistance and improve outcomes for patients treated with DNA-damaging therapies.
References
- 1. Targeting ATM pathway for therapeutic intervention in cancer [biodiscovery.pensoft.net]
- 2. abeomics.com [abeomics.com]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Versatile Functions of ATM Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. ATM and the Catalytic Subunit of DNA-Dependent Protein Kinase Activate NF-κB through a Common MEK/Extracellular Signal-Regulated Kinase/p90rsk Signaling Pathway in Response to Distinct Forms of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KU-59403 in Cell Cycle Checkpoint Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-59403 is a potent and highly selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR). This technical guide provides an in-depth analysis of the role of KU-59403 in cell cycle checkpoint control, its mechanism of action, and its potential as a therapeutic agent. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: The Critical Role of ATM in Cell Cycle Control
The integrity of the genome is paramount for cellular function and survival. Cells have evolved a sophisticated network of signaling pathways, collectively known as the DNA damage response (DDR), to detect DNA lesions, signal their presence, and promote their repair. A central player in the DDR is the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a serine/threonine protein kinase that is rapidly activated in response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[3][4]
Upon activation, ATM phosphorylates a multitude of downstream substrates to orchestrate a coordinated cellular response that includes:
-
Cell Cycle Checkpoint Activation: ATM activation leads to the transient arrest of the cell cycle at G1, S, or G2/M phases.[5][6] This pause provides the cell with time to repair the damaged DNA before proceeding with replication or mitosis, thus preventing the propagation of mutations.[5]
-
DNA Repair: ATM promotes the recruitment of DNA repair proteins to the site of damage, facilitating repair through pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ).[7]
-
Apoptosis: In cases of irreparable damage, ATM can trigger programmed cell death (apoptosis) to eliminate compromised cells.[8]
Given its central role in maintaining genomic stability, the inhibition of ATM has emerged as a promising therapeutic strategy in oncology.[1][2] By abrogating ATM-mediated cell cycle checkpoints, cancer cells can be sensitized to the cytotoxic effects of DNA-damaging agents like chemotherapy and radiotherapy.[1][2][3]
KU-59403: A Potent and Selective ATM Inhibitor
KU-59403 is a novel and potent inhibitor of ATM kinase.[1][2][9] It exhibits high selectivity for ATM over other related kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K).[9][10] This selectivity minimizes off-target effects and enhances its potential as a targeted therapeutic agent.
Mechanism of Action
KU-59403 functions as an ATP-competitive inhibitor of ATM. It binds to the ATP-binding pocket of the ATM kinase domain, thereby preventing the phosphorylation of its downstream targets. This inhibition effectively dismantles the ATM-mediated signaling cascade initiated by DNA damage.
Quantitative Data on KU-59403 Activity
The potency and selectivity of KU-59403 have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of KU-59403 [9]
| Kinase | IC50 |
| ATM | 3 nM |
| DNA-PK | 9.1 µM |
| PI3K | 10 µM |
Table 2: Chemosensitization Effect of KU-59403 in Human Cancer Cell Lines [2][3][9]
| Cell Line | Cancer Type | Chemotherapeutic Agent | KU-59403 Concentration | Sensitization Enhancement |
| SW620 | Colon Cancer | Camptothecin | 1 µM | 4-fold |
| LoVo | Colon Cancer | Camptothecin | 1 µM | 7-fold |
| SW620 | Colon Cancer | Etoposide (VP-16) | 1 µM | 11.9 ± 4.7-fold |
| MDA-MB-231 | Breast Cancer | Etoposide (VP-16) | 1 µM | 3.8 ± 1.8-fold |
| HCT116 | Colon Cancer | Etoposide (VP-16) | 1 µM | Similar to SW620 |
| HCT116-N7 | Colon Cancer | Etoposide (VP-16) | 1 µM | Similar to SW620 |
Table 3: In Vivo Antitumor Efficacy of KU-59403 in Xenograft Models [9]
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Delay |
| SW620 | Colon Cancer | BMY-40481 alone | 4 days |
| SW620 | Colon Cancer | BMY-40481 + KU-59403 (12.5 mg/kg, twice daily) | 8.5 days |
| SW620 | Colon Cancer | BMY-40481 + KU-59403 (25 mg/kg, twice daily) | 11.5 days (3-fold increase) |
| HCT116-N7 | Colon Cancer | BMY-40481 + KU-59403 (25 mg/kg, twice daily) | 3-fold increase |
Role of KU-59403 in Cell Cycle Checkpoint Control
A primary mechanism by which KU-59403 sensitizes cancer cells to DNA-damaging agents is through the abrogation of cell cycle checkpoints, particularly the G2/M checkpoint.[3]
The ATM-Mediated G2/M Checkpoint
In response to DNA double-strand breaks, ATM activation triggers a signaling cascade that leads to G2/M arrest. This is a critical control point that prevents cells with damaged DNA from entering mitosis, which could lead to chromosomal abnormalities and cell death.
Caption: ATM-mediated G2/M checkpoint signaling pathway.
Abrogation of the G2/M Checkpoint by KU-59403
KU-59403, by inhibiting ATM, prevents the phosphorylation and activation of downstream effectors like CHK2. This leads to the failure to inactivate CDC25C, allowing for the activation of the CDK1/Cyclin B complex and premature entry into mitosis, despite the presence of DNA damage. This forced mitotic entry with unrepaired DNA ultimately leads to mitotic catastrophe and cell death, thereby potentiating the effects of DNA-damaging therapies.
Caption: Mechanism of G2/M checkpoint abrogation by KU-59403.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for key experiments used to characterize the activity of KU-59403.
Cell Viability Assay (Clonogenic Assay)
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., LoVo, HCT116, SW620, U2OS, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
KU-59403 (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., camptothecin, etoposide)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a density that allows for colony formation (typically 200-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with varying concentrations of the chemotherapeutic agent in the presence or absence of a fixed concentration of KU-59403 (e.g., 1 µM). Include a vehicle control (DMSO).
-
Incubate the cells for a defined period (e.g., 16 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies are visible.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Caption: Experimental workflow for a clonogenic assay.
Western Blotting for ATM Signaling
This technique is used to detect and quantify the phosphorylation status of ATM and its downstream targets.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., Actin).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.[11][12][13][14][15]
Materials:
-
Cells treated with DNA-damaging agents +/- KU-59403
-
PBS
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Conclusion and Future Directions
KU-59403 is a potent and selective ATM inhibitor that effectively abrogates the G2/M cell cycle checkpoint, leading to sensitization of cancer cells to DNA-damaging therapies. The preclinical data strongly support its further investigation as a promising anticancer agent.[1][2][16] Future research should focus on identifying predictive biomarkers of response to KU-59403 and exploring its efficacy in combination with a broader range of cytotoxic agents and targeted therapies. Clinical trials are warranted to evaluate the safety and efficacy of KU-59403 in cancer patients.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The ATM inhibitor KU-55933 suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biocat.com [biocat.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. [PDF] Preclinical Evaluation of a Novel ATM Inhibitor, KU59403, In Vitro and In Vivo in p53 Functional and Dysfunctional Models of Human Cancer | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to KU-59403: Discovery, Development, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of KU-59403, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document details its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity.
Introduction
KU-59403 is a second-generation, small molecule inhibitor of ATM kinase, a critical regulator of the DNA damage response (DDR). Developed as a successor to the first-generation inhibitor KU-55933, KU-59403 exhibits improved potency, selectivity, and pharmacological properties, making it a valuable tool for cancer research and a promising candidate for clinical development.[1] ATM kinase plays a pivotal role in signaling DNA double-strand breaks (DSBs), initiating cell cycle arrest, and promoting DNA repair.[2][3] Inhibition of ATM is a compelling therapeutic strategy to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy.[2][3]
Discovery and Development
KU-59403 was developed from the chemical scaffold of LY294002, a broad-spectrum PI3K family kinase inhibitor, which also led to the discovery of KU-55933.[2] While KU-55933 was a potent and selective ATM inhibitor, its poor aqueous solubility and low oral bioavailability limited its utility to in vitro studies.[3] The development of KU-59403 aimed to overcome these limitations by improving its physicochemical properties for in vivo evaluation.[1][3]
Chemical Structure:
Caption: 2D representation of KU-59403's chemical structure.
Mechanism of Action
KU-59403 acts as an ATP-competitive inhibitor of ATM kinase.[4] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates that are crucial for the DNA damage response. This inhibition abrogates the cell's ability to arrest the cell cycle and repair DNA double-strand breaks, leading to increased sensitivity to genotoxic agents.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of KU-59403
| Kinase | IC50 |
| ATM | 3 nM[2] |
| DNA-PK | 9.1 µM[2] |
| PI3K | 10 µM[2] |
Table 2: In Vitro Chemosensitization by KU-59403 (1 µM)
| Cell Line | Cytotoxic Agent (Concentration) | Sensitization Fold-Increase |
| SW620 | Etoposide (1 µM) | 11.9 ± 4.7[2] |
| MDA-MB-231 | Etoposide (1 µM) | 3.8 ± 1.8[2] |
| HCT116 | Etoposide (1 µM) | 2.3 ± 1.6[5] |
| HCT116-N7 | Etoposide (1 µM) | 3.8 ± 2.5[5] |
| LoVo | Camptothecin (10 nM) | 7-fold[5] |
| SW620 | Camptothecin (10 nM) | 4-fold[5] |
Table 3: In Vivo Pharmacokinetics of KU-59403
| Animal Model | Administration Route | Dose | Plasma Concentration (4h) | Tumor Concentration (4h) |
| Balb/C Mice | Intravenous (i.v.) | 25 mg/kg | < 0.1 µM[5] | Not Reported |
| CD-1 Nude Mice (SW620 Xenograft) | Intraperitoneal (i.p.) | 50 mg/kg | Maintained above in vitro active concentrations[5] | Maintained above in vitro active concentrations[5] |
Experimental Protocols
ATM Kinase Inhibition Assay
Objective: To determine the in vitro potency of KU-59403 against ATM kinase.
Methodology:
-
Recombinant ATM kinase is incubated with a specific peptide substrate and ATP.
-
KU-59403 is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA or by measuring ATP consumption via a luminescence-based assay.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Clonogenic Survival Assay
Objective: To assess the ability of KU-59403 to sensitize cancer cells to cytotoxic agents.
Methodology:
-
Exponentially growing cancer cells (e.g., SW620, LoVo) are seeded in 6-well plates.
-
Cells are treated with a cytotoxic agent (e.g., etoposide, camptothecin) in the presence or absence of KU-59403 (typically 1 µM) for a specified duration (e.g., 16 hours).[5]
-
After treatment, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.
-
Colonies are fixed with methanol and stained with crystal violet.
-
Colonies containing at least 50 cells are counted.
-
The surviving fraction is calculated as the ratio of the number of colonies formed after treatment to the number of colonies formed in the untreated control, normalized for plating efficiency.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of KU-59403 as a chemosensitizing agent.
Methodology:
-
Human cancer cells (e.g., SW620, HCT116) are subcutaneously injected into the flanks of immunocompromised mice (e.g., CD-1 nude mice).[5]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment groups: vehicle control, cytotoxic agent alone, KU-59403 alone, and the combination of the cytotoxic agent and KU-59403.
-
KU-59403 is typically administered via intraperitoneal (i.p.) injection at doses ranging from 12.5 to 25 mg/kg, often twice daily.[2]
-
The cytotoxic agent is administered according to its established protocol.
-
Tumor volume and body weight are measured regularly.
-
The study endpoint is typically defined by a specific tumor volume or signs of toxicity.
Signaling Pathways and Visualizations
ATM-Mediated DNA Damage Response Pathway
The following diagram illustrates the central role of ATM in the DNA damage response and the point of inhibition by KU-59403.
Caption: Inhibition of ATM by KU-59403 blocks downstream signaling.
Experimental Workflow for In Vivo Chemosensitization Study
The following diagram outlines the typical workflow for an in vivo study evaluating KU-59403.
Caption: A typical workflow for in vivo evaluation of KU-59403.
Conclusion
KU-59403 is a potent and selective ATM inhibitor with significantly improved pharmacological properties compared to its predecessor, KU-55933. Preclinical studies have demonstrated its ability to effectively sensitize a range of cancer cell lines to topoisomerase poisons and ionizing radiation, both in vitro and in vivo. The detailed experimental protocols and understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development. The promising preclinical data for KU-59403 support the continued investigation of ATM inhibitors as a therapeutic strategy in cancer treatment.[2][3]
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KU-59403 in p53-Mediated Apoptosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KU-59403 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). While the activation of p53 is a key downstream event of ATM signaling, extensive preclinical evidence indicates that the primary mechanism by which KU-59403 sensitizes cancer cells to genotoxic agents is independent of the p53 status of the tumor. This technical guide synthesizes the available data on KU-59403, focusing on its effects on p53 signaling and apoptosis. It clarifies the predominantly p53-independent nature of its therapeutic enhancement and explores the nuanced, context-dependent roles of ATM inhibition in p53-mediated cell fate decisions.
Introduction to KU-59403 and its Target: ATM Kinase
KU-59403 is a small molecule inhibitor of ATM kinase with high potency and selectivity.[1][2] ATM is a primary sensor of DNA double-strand breaks (DSBs), initiating a signaling cascade that orchestrates cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis.[1][3] A crucial component of this pathway is the phosphorylation and activation of the tumor suppressor protein p53.[1][3]
The Predominantly p53-Independent Chemosensitization by KU-59403
A significant body of research demonstrates that the ability of KU-59403 to enhance the cytotoxicity of DNA-damaging agents, such as topoisomerase poisons and ionizing radiation, does not depend on the functional status of p53.[1][3][4] Studies using paired cell lines with and without functional p53, as well as various cancer cell lines with different p53 statuses (wild-type, mutant, or null), have consistently shown that KU-59403 potentiates the effects of chemotherapy and radiotherapy irrespective of p53 function.[1][3]
Quantitative Data on p53-Independent Chemosensitization
The following table summarizes the enhancement of cytotoxicity by KU-59403 in combination with various chemotherapeutic agents in cancer cell lines with differing p53 statuses.
| Cell Line | p53 Status | Chemotherapeutic Agent | Concentration of KU-59403 | Enhancement Factor | Reference |
| LoVo | Wild-type | Camptothecin (10 nM) | 1 µM | 7-fold | [1] |
| SW620 | Mutant | Camptothecin (10 nM) | 1 µM | 4-fold | [1] |
| HCT116 p53+/+ | Wild-type | Etoposide (VP-16) (1 µM) | 1 µM | Similar to p53-/- | [2] |
| HCT116 p53-/- | Null | Etoposide (VP-16) (1 µM) | 1 µM | Similar to p53+/+ | [2] |
| SW620 | Mutant | Etoposide (1 µM) | 1 µM | 11.9 ± 4.7-fold | [2] |
| MDA-MB-231 | Mutant | Etoposide (1 µM) | 1 µM | 3.8 ± 1.8-fold | [2] |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with KU-59403, a chemotherapeutic agent, or a combination of both for a specified period (e.g., 16 hours).
-
Cell Fixation: The supernatant is discarded, and cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound SRB is solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The enhancement factor is calculated as the survival with the cytotoxic agent alone divided by the survival with the combination of the cytotoxic agent and KU-59403.
Western Blot Analysis for ATM Activity
-
Cell Treatment and Lysis: Cells are treated with ionizing radiation (IR) in the presence or absence of KU-59403. Cells are then lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ATM substrates (e.g., p-Chk2, p-p53) and total protein controls.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway: p53-Independent Chemosensitization by KU-59403
Caption: p53-independent chemosensitization by KU-59403.
Context-Dependent Role of ATM in p53-Dependent Apoptosis
While the direct sensitizing effect of KU-59403 is p53-independent, the role of its target, ATM, in p53-mediated apoptosis is more complex. Some studies suggest that ATM signaling can act as a molecular switch, directing p53 activity towards apoptosis rather than cell cycle arrest.
ATM as a Modulator of p53 Target Gene Expression
Research indicates that ATM signaling is specifically required for the p53-dependent transcriptional upregulation of pro-apoptotic genes, such as PUMA and Noxa, in response to genotoxic stress.[5] In contrast, the induction of the cell cycle arrest-related gene p21 appears to be independent of ATM activity.[5] Therefore, by inhibiting ATM, KU-59403 could potentially attenuate the p53-dependent apoptotic response in specific cellular contexts where this pathway is dominant.
Synergy with Non-Genotoxic p53 Activation
Interestingly, in the absence of DNA damage, ATM inhibition has been shown to be synthetically lethal with non-genotoxic activation of p53.[6][7] For instance, combining an ATM inhibitor like KU-55933 (a close analog of KU-59403) with a non-genotoxic p53 activator like Nutlin-3 (which inhibits the p53-MDM2 interaction) leads to a synergistic induction of apoptosis.[6][7] This suggests that in a state of p53 activation without a corresponding DNA damage signal, ATM plays a pro-survival role, and its inhibition can switch the cellular outcome to apoptosis.
Signaling Pathway: Context-Dependent ATM Regulation of p53-Mediated Apoptosis
Caption: ATM's role in directing p53 towards apoptosis.
Conclusion
KU-59403 is a potent ATM inhibitor that primarily enhances the efficacy of DNA-damaging cancer therapies through p53-independent mechanisms, namely the abrogation of cell cycle checkpoints and the inhibition of DNA repair. This makes it a promising therapeutic agent for a broad range of tumors, regardless of their p53 status. However, the role of its target, ATM, in p53-dependent apoptosis is multifaceted. While ATM signaling can be crucial for the induction of a p53-mediated apoptotic program in response to genotoxic stress, its inhibition can also synergize with non-genotoxic p53 activation to induce cell death. These findings highlight the importance of understanding the specific cellular context when developing therapeutic strategies involving ATM inhibitors. Future research should further elucidate the molecular determinants that govern whether ATM inhibition will suppress or promote p53-dependent apoptosis, thereby enabling more precise and effective combination therapies.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Preclinical Evaluation of a Novel ATM Inhibitor, KU59403, In Vitro and In Vivo in p53 Functional and Dysfunctional Models of Human Cancer | Semantic Scholar [semanticscholar.org]
- 5. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM and MET kinases are antagonists of p53-dependent apoptosis - ecancer [ecancer.org]
- 7. ATM regulates cell fate choice upon p53 activation by modulating mitochondrial turnover and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
The ATM Inhibitor KU-59403: A Technical Guide to its Impact on Homologous Recombination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potent and selective Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, KU-59403. It explores the compound's mechanism of action and its significant impact on the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. This document synthesizes key preclinical data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for professionals in oncology research and drug development.
Introduction to KU-59403 and its Target: The ATM Kinase
KU-59403 is a potent and selective inhibitor of the ATM kinase, a master regulator of the cellular response to DNA double-strand breaks (DSBs)[1][2]. ATM is a member of the phosphatidylinositol 3-kinase-like kinase (PIKK) family and plays a critical role in signaling the presence of DSBs to the cell cycle and DNA repair machinery[3][4]. By initiating a signaling cascade, ATM orchestrates the activation of various downstream effectors to induce cell cycle arrest and promote the repair of these highly cytotoxic lesions through pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ)[1][4].
Defects in the ATM gene lead to the genetic disorder ataxia-telangiectasia, which is characterized by neuronal degeneration, immunodeficiency, and a high predisposition to cancer. The central role of ATM in maintaining genomic integrity has made it an attractive target for cancer therapy. The rationale behind inhibiting ATM is to compromise the ability of cancer cells to repair DNA damage, thereby sensitizing them to DNA-damaging agents like chemotherapy and radiation.
Mechanism of Action: How KU-59403 Impairs Homologous Recombination
Homologous recombination is a high-fidelity DNA repair pathway that is active during the S and G2 phases of the cell cycle and uses a sister chromatid as a template to accurately repair DSBs. A critical initial step in HR is the 5'-to-3' resection of the DNA ends at the break site to generate 3' single-stranded DNA (ssDNA) overhangs. This process is initiated by the MRN complex (MRE11-RAD50-NBS1) and is promoted by ATM-dependent phosphorylation of several key proteins, including CtIP and BRCA1[3][4].
KU-59403, by competitively inhibiting the kinase activity of ATM, prevents the phosphorylation of these downstream targets. This disruption of the ATM signaling cascade leads to a direct impairment of DSB end resection, which is a prerequisite for the loading of RAD51 onto the ssDNA to form the nucleoprotein filament essential for homology search and strand invasion[3]. Consequently, the entire homologous recombination pathway is inhibited.
The following diagram illustrates the central role of ATM in the homologous recombination pathway and the point of intervention for KU-59403.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of ATM in homologous recombination after end resection and RAD51 nucleofilament formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Transient ATM Kinase Inhibition Disrupts DNA Damage–Induced Sister Chromatid Exchange - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Preclinical Studies of KU-59403 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-59403 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] In the context of oncology, ATM inhibition represents a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation. This technical guide provides an in-depth overview of the preliminary preclinical studies of KU-59403 in various cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: ATM Inhibition
KU-59403 exerts its primary effect by inhibiting the kinase activity of ATM. ATM is a serine/threonine kinase that plays a central role in recognizing and responding to DNA double-strand breaks (DSBs), which can be induced by genotoxic agents like topoisomerase inhibitors and ionizing radiation.[1] Upon activation, ATM phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis. By inhibiting ATM, KU-59403 prevents these downstream signaling events, leading to an accumulation of DNA damage and ultimately enhancing the cytotoxic effects of DNA-damaging therapies.[1] A crucial finding from preliminary studies is that the chemosensitization and radiosensitization effects of KU-59403 are not dependent on the p53 tumor suppressor status of the cancer cells, suggesting its potential broad applicability across different cancer types.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of KU-59403 in various cancer cell lines.
Table 1: In Vitro Cytotoxicity Enhancement of Chemotherapeutic Agents by KU-59403
| Cell Line | Cancer Type | Chemotherapeutic Agent | KU-59403 Concentration (µM) | Enhancement Factor (Fold Increase in Cytotoxicity) | Reference |
| SW620 | Colon Carcinoma | Etoposide (0.1 µM) | 1.0 | 11.9 ± 4.7 | [1] |
| SW620 | Colon Carcinoma | Doxorubicin (10 nM) | 1.0 | 4.8 ± 1.5 | [1] |
| SW620 | Colon Carcinoma | Camptothecin (10 nM) | 1.0 | 4 | [1] |
| LoVo | Colon Carcinoma | Etoposide (1 µM) | 1.0 | 3.5 ± 0.6 | [1] |
| LoVo | Colon Carcinoma | Doxorubicin (100 nM) | 1.0 | 7.2 ± 1.8 | [1] |
| LoVo | Colon Carcinoma | Camptothecin (10 nM) | 1.0 | 7 | [1] |
| HCT116 | Colon Carcinoma | Etoposide (1 µM) | 1.0 | 2.3 ± 1.6 | [1] |
| HCT116-N7 | Colon Carcinoma | Etoposide (1 µM) | 1.0 | 3.8 ± 2.5 | [1] |
| MDA-MB-231 | Breast Cancer | Etoposide (1 µM) | 1.0 | 3.8 ± 1.8 | [1] |
Table 2: In Vivo Antitumor Efficacy of KU-59403 in Combination with Chemotherapy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | KU-59403 Dosage | Antitumor Effect | Reference |
| SW620 | Colon Carcinoma | Etoposide Phosphate (11.35 mg/kg, i.p., daily for 5 days) | 25 mg/kg, i.p., twice daily for 5 days | Significant tumor growth delay compared to etoposide alone | [1] |
| SW620 | Colon Carcinoma | Irinotecan (2.5 mg/kg, i.p., daily for 5 days) | Not specified in detail, but combination showed enhanced efficacy | 144% enhancement of irinotecan efficacy | [1] |
| HCT116-N7 | Colon Carcinoma | Etoposide Phosphate (11.35 mg/kg, i.p., daily for 5 days) | 25 mg/kg, i.p., twice daily for 5 days | Significant tumor growth delay in a resistant model | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary studies of KU-59403.
Cell Viability Assay (Clonogenic Assay)
This assay is used to determine the long-term survival and proliferative capacity of cells after treatment with KU-59403 alone or in combination with other agents.
-
Cell Seeding: Exponentially growing cancer cells (e.g., SW620, LoVo) are harvested, counted, and seeded into 6-well plates at a density that allows for the formation of distinct colonies (typically 200-1000 cells per well).
-
Treatment: After allowing the cells to attach overnight, they are treated with KU-59403 (e.g., 1.0 µM) and/or a chemotherapeutic agent (e.g., etoposide, doxorubicin, camptothecin) at various concentrations. A vehicle control (e.g., 0.5% DMSO) is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 16 hours for drug exposure, followed by drug-free media for 10-14 days) to allow for colony formation.
-
Colony Staining and Counting: The medium is removed, and the colonies are washed with phosphate-buffered saline (PBS), fixed with a solution of methanol and acetic acid, and stained with crystal violet (0.5% w/v). Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment condition relative to the vehicle control. The enhancement factor is determined by dividing the survival with the cytotoxic agent alone by the survival with the combination of the cytotoxic agent and KU-59403.[1]
Western Blotting for ATM Phosphorylation
This technique is used to assess the inhibition of ATM activity by KU-59403 by measuring the phosphorylation of ATM and its downstream targets.
-
Cell Lysis: Cancer cells are treated with KU-59403 and/or a DNA-damaging agent (e.g., ionizing radiation). After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated ATM (e.g., p-ATM Ser1981), total ATM, phosphorylated downstream targets (e.g., p-p53, p-CHK2), and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment.
-
Cell Treatment: Cancer cells are treated with KU-59403 in combination with a cytotoxic agent (e.g., etoposide).
-
Cell Staining: After the treatment period, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. The cells are then incubated with FITC-conjugated Annexin V and propidium iodide (PI) in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.
In Vivo Xenograft Studies
These studies are conducted to evaluate the antitumor efficacy of KU-59403 in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 1 x 10^7 SW620 cells in 50 µl of culture medium) are subcutaneously injected into the flanks of immunocompromised mice (e.g., female athymic nude mice).[1]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., ~5 x 5 mm). The mice are then randomized into different treatment groups: vehicle control, KU-59403 alone, chemotherapeutic agent alone, and the combination of KU-59403 and the chemotherapeutic agent.[1]
-
Drug Administration: KU-59403 is administered (e.g., intraperitoneally) at specified doses and schedules.[1] For combination treatments, KU-59403 is typically administered shortly before the chemotherapeutic agent.[1]
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., daily or every other day) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Data Analysis: The antitumor efficacy is determined by comparing the tumor growth rates and tumor growth delay between the different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by KU-59403 and a typical experimental workflow.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of ATM Inhibition by KU-59403: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in cell cycle control and DNA repair. Its central function in maintaining genomic integrity has made it a compelling target for therapeutic intervention, particularly in oncology. KU-59403 is a potent and selective small molecule inhibitor of ATM, developed to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiotherapy. This technical guide provides an in-depth overview of the significance of ATM inhibition by KU-59403, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.
Introduction to ATM and the Rationale for Inhibition
The ATM protein is a serine/threonine kinase that is rapidly activated in response to DNA double-strand breaks (DSBs).[1] Upon activation, ATM initiates a complex signaling cascade that orchestrates cell cycle arrest, apoptosis, and DNA repair.[1][2] This response is crucial for preventing the propagation of damaged DNA and maintaining genomic stability. In many cancer cells, the DDR pathways are dysregulated, leading to an increased reliance on specific repair mechanisms for survival. By inhibiting ATM, the cell's ability to repair DSBs is compromised, leading to an accumulation of lethal DNA damage, particularly when combined with DNA-damaging therapies.[3][4] This synthetic lethality approach forms the basis of the therapeutic strategy for ATM inhibitors.
KU-59403 was developed as a more potent and soluble successor to the first-generation ATM inhibitor, KU-55933. Its development aimed to overcome the pharmacological limitations of its predecessor, enabling robust preclinical and potentially clinical investigation.
Mechanism of Action of KU-59403
KU-59403 functions as a competitive inhibitor of ATP at the kinase domain of ATM. By blocking the binding of ATP, KU-59403 prevents the autophosphorylation and activation of ATM in response to DNA damage. This, in turn, inhibits the phosphorylation of a multitude of downstream substrates that are critical for the DDR.
ATM Signaling Pathway and Inhibition by KU-59403
The following diagram illustrates the central role of ATM in the DNA damage response and the point of intervention for KU-59403.
References
Methodological & Application
Application Notes and Protocols: KU-59403 in vitro Chemosensitization Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the chemosensitization potential of KU-59403, a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, in vitro. The following protocols are intended for use by trained researchers and scientists in a laboratory setting.
Introduction
KU-59403 is a small molecule inhibitor of ATM kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By inhibiting ATM, KU-59403 prevents the repair of DNA double-strand breaks (DSBs) induced by chemotherapeutic agents, thereby enhancing their cytotoxic effects.[1][2][3] This makes ATM an attractive target for anticancer therapies, particularly in combination with DNA-damaging agents. KU-59403 has demonstrated significant chemosensitization in various cancer cell lines, independent of their p53 status.[1][2][3][4] These protocols outline methods to evaluate the efficacy of KU-59403 in sensitizing cancer cells to chemotherapeutic drugs.
Mechanism of Action: ATM Inhibition
ATM is a primary sensor of DSBs. Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Key substrates include p53 and CHK2, which are pivotal in mediating cell cycle checkpoints.[5] Inhibition of ATM by KU-59403 abrogates these downstream signaling events, leading to mitotic catastrophe and enhanced cell death when combined with DNA-damaging agents.
Caption: ATM Signaling Pathway Inhibition by KU-59403.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of KU-59403 from published studies.
Table 1: Inhibitory Activity of KU-59403
| Target | IC50 |
| ATM | 3 nM |
| DNA-PK | 9.1 µM |
| PI3K | 10 µM |
Data sourced from MedchemExpress.com.[6]
Table 2: Chemosensitization Effect of KU-59403 in Human Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent (Concentration) | KU-59403 Concentration | Sensitization Fold Increase |
| SW620 (p53 mutant) | Etoposide (VP-16) (1 µM) | 1 µM | 11.9 ± 4.7 |
| MDA-MB-231 | Etoposide (VP-16) (1 µM) | 1 µM | 3.8 ± 1.8 |
| HCT116 | Etoposide (VP-16) (1 µM) | 1 µM | 2.3 ± 1.6 |
| HCT116-N7 | Etoposide (VP-16) (1 µM) | 1 µM | 3.8 ± 2.5 |
| LoVo | Camptothecin (10 nM) | 1 µM | 7-fold |
| SW620 | Camptothecin (10 nM) | 1 µM | 4-fold |
Data compiled from publicly available research.[6][7]
Experimental Protocols
The following are detailed protocols for assessing the chemosensitization effects of KU-59403.
Experimental Workflow Overview
Caption: In Vitro Chemosensitization Assay Workflow.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of KU-59403 and a chemotherapeutic agent on cell metabolic activity as an indicator of viability.
Materials:
-
Cancer cell lines (e.g., SW620, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
KU-59403 (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Etoposide, Camptothecin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment:
-
Prepare serial dilutions of KU-59403 and the chemotherapeutic agent in culture medium.
-
Aspirate the medium from the wells and add 100 µL of medium containing the drugs, alone or in combination. Include vehicle-only (DMSO) controls. A common concentration for KU-59403 is 1 µM.[6]
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine IC50 values.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
KU-59403
-
Chemotherapeutic agent
-
6-well plates or culture dishes
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with KU-59403, the chemotherapeutic agent, or the combination for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
-
Colony Counting: Count the number of colonies (typically defined as >50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group relative to the control.
Protocol 3: Apoptosis Detection by Annexin V Staining
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell lines
-
KU-59403
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with KU-59403, the chemotherapeutic agent, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on Annexin V and PI staining.
Disclaimer
These protocols are intended as a guide. Researchers should optimize conditions, including cell seeding densities, drug concentrations, and incubation times, for their specific cell lines and experimental setup. All laboratory work should be conducted following appropriate safety guidelines.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. kumc.edu [kumc.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Use of KU-59403 in Cell Culture
These notes provide comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of KU-59403, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, in various cell culture applications.
Introduction
KU-59403 is a second-generation ATM inhibitor with high potency, selectivity, and improved solubility compared to its predecessor, KU-55933.[1][2] ATM kinase is a critical regulator of the DNA damage response (DDR) pathway, activated by DNA double-strand breaks (DSBs).[3][4] By inhibiting ATM, KU-59403 prevents the phosphorylation of downstream targets, thereby disrupting cell cycle checkpoints and DNA repair. This action makes it a powerful tool for sensitizing cancer cells to DNA-damaging agents like chemotherapy and radiation.[1][3] In preclinical studies, KU-59403 has been shown to significantly enhance the efficacy of topoisomerase poisons both in vitro and in vivo.[1][3]
Data Presentation: In Vitro Efficacy of KU-59403
The following table summarizes the effective concentrations and observed effects of KU-59403 across various human cancer cell lines. A concentration of 1 µM is consistently shown to be effective for chemo- and radiosensitization without causing significant cytotoxicity on its own.[1]
| Cell Line | Cancer Type | KU-59403 Concentration | Incubation Time | Combination Agent(s) | Observed Effect |
| SW620 | Colon Cancer | 1 µM | 16 hours | Camptothecin (10 nM) | 4-fold enhancement of cytotoxicity.[1] |
| SW620 | Colon Cancer | 1 µM | 16 hours | Etoposide (VP-16) | 11.9-fold sensitization.[1][5] |
| LoVo | Colon Cancer | 1 µM | 16 hours | Camptothecin (10 nM) | 7-fold enhancement of cytotoxicity.[1] |
| LoVo | Colon Cancer | 1 µM | Not Specified | Topoisomerase Inhibitors | Significantly increased cytotoxicity.[6] |
| HCT116 | Colon Cancer | 1 µM | Not Specified | Etoposide (VP-16) | 2 to 3-fold sensitization.[1] |
| MDA-MB-231 | Breast Cancer | 1 µM | Not Specified | Etoposide (VP-16) | 3.8-fold sensitization.[5] |
| U2OS | Osteosarcoma | 1 µM | 16 hours | Camptothecin | Sensitization to cytotoxicity.[5] |
| Multiple Lines | Various | 1 µM | 16 hours | X-irradiation | Radiosensitization.[1] |
Signaling Pathway and Mechanism of Action
KU-59403 acts by inhibiting the kinase activity of ATM. In response to DNA double-strand breaks (induced by agents like etoposide or radiation), ATM is activated and phosphorylates numerous downstream proteins, including p53 and Chk2, to initiate cell cycle arrest and DNA repair. By blocking this first step, KU-59403 allows cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death. This chemosensitization effect has been observed to be independent of p53 status.[1][3]
Caption: Mechanism of KU-59403 action on the ATM signaling pathway.
Experimental Protocols
1. Preparation of KU-59403 Stock Solution
-
Reagent: KU-59403 powder.
-
Solvent: Dimethyl sulfoxide (DMSO).[7]
-
Procedure:
-
Briefly centrifuge the vial of KU-59403 powder to ensure it is at the bottom.[8]
-
Prepare a 10 mM stock solution by dissolving the powder in high-purity DMSO.[7] For example, for 1 mg of KU-59403 (MW: 395.49 g/mol ), add 252.8 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).[5]
2. Protocol for In Vitro Chemosensitization (Clonogenic Assay)
This protocol determines the ability of KU-59403 to enhance the cytotoxicity of a DNA-damaging agent.
-
Materials:
-
Cultured cells (e.g., SW620, LoVo) in exponential growth phase.
-
Complete cell culture medium.
-
KU-59403 (10 mM stock in DMSO).
-
Chemotherapeutic agent (e.g., Camptothecin, 10 mM stock in DMSO).
-
6-well plates.
-
-
Procedure:
-
Cell Seeding: Seed cells in your chosen culture vessel and allow them to attach and resume exponential growth.
-
Drug Treatment: Expose the exponentially growing cells to the chemotherapeutic agent at various concentrations, either alone or in combination with 1 µM KU-59403.[1]
-
Control Groups: Include controls for vehicle (0.5% DMSO) and KU-59403 alone.[7] The final DMSO concentration in the culture media should not exceed 0.5% (v/v).[7]
-
Incubation: Incubate the cells with the drugs for a defined period, typically 16 hours.[1][5]
-
Colony Formation:
-
After incubation, wash the cells with PBS, trypsinize, and count them.
-
Seed a precise number of cells (e.g., 200-1000 cells/well, depending on the expected toxicity) into new 6-well plates containing fresh, drug-free medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Staining and Analysis:
-
Wash the plates with PBS and fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
Count the colonies (typically defined as groups of >50 cells).
-
Calculate the survival fraction for each treatment relative to the vehicle control.
-
-
3. Protocol for Western Blot to Confirm ATM Inhibition
This protocol verifies that KU-59403 is inhibiting the ATM signaling pathway by assessing the phosphorylation of a downstream target, such as p53 on Serine 15.
-
Materials:
-
Cultured cells.
-
KU-59403.
-
DNA-damaging agent (e.g., Etoposide or ionizing radiation) to activate ATM.
-
Lysis buffer, primary antibodies (anti-phospho-p53 (Ser15), anti-total p53, anti-ATM), secondary antibody.
-
-
Procedure:
-
Treatment: Pre-incubate cells with 1 µM KU-59403 for 1 hour.[9]
-
ATM Activation: Induce DNA damage by treating with etoposide or by exposing cells to ionizing radiation.
-
Cell Lysis: Harvest and lyse the cells at a peak response time (e.g., 2 hours post-radiation).[9]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Perform standard SDS-PAGE and western blotting.
-
Antibody Incubation: Probe the membrane with an antibody specific for the phosphorylated form of an ATM substrate (e.g., phospho-p53 Ser15). Reprobe with antibodies for total p53 and a loading control (e.g., β-actin) to ensure equal loading.
-
Analysis: A significant reduction in the phospho-p53 signal in the KU-59403-treated sample compared to the control (DNA damage alone) indicates effective ATM inhibition.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a chemosensitization experiment using KU-59403.
Caption: Workflow for a clonogenic survival assay with KU-59403.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for KU-59403 Treatment in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of KU-59403, a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, in in vivo mouse xenograft models. KU-59403 has been demonstrated to enhance the antitumor activity of DNA double-strand break (DSB) inducing agents, making it a promising candidate for combination cancer therapy.
Mechanism of Action
KU-59403 functions as a selective inhibitor of ATM kinase, a critical protein in the DNA damage response (DDR) pathway.[1][2][3] ATM is activated by DSBs, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[1][4] By inhibiting ATM, KU-59403 prevents cancer cells from repairing the DNA damage induced by chemotherapeutic agents, thereby increasing their cytotoxic effects.[1][4] Preclinical studies have shown that KU-59403 is not significantly cytotoxic on its own but acts as a powerful chemosensitizer when used in combination with topoisomerase poisons like etoposide and irinotecan.[1][4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of KU-59403 in mouse xenograft models.
Table 1: Antitumor Efficacy of KU-59403 in Combination with Etoposide Phosphate in SW620 Xenografts [5][6]
| Treatment Group | Median Time to Reach 4x Starting Volume (RTV4) (days) | Tumor Growth Delay (days) | Increase in Efficacy vs. Etopophos Alone (%) |
| Control (Vehicle) | 6.5 | - | - |
| Etopophos (11.35 mg/kg i.p. daily x 5) | 10.5 | 4 | 0 |
| Etopophos + KU-59403 (12.5 mg/kg i.p. twice daily x 5) | 15 | 8.5 | 112.5 |
| Etopophos + KU-59403 (25 mg/kg i.p. twice daily x 5) | 18 | 11.5 | 187.5 |
Table 2: Pharmacokinetic Properties of KU-59403 in SW620 Tumor-Bearing Mice [5]
| Administration Route | Dose (mg/kg) | Time Post-Administration (hours) | Plasma Concentration (µmol/L) | Tumor Concentration (µmol/L) |
| Intraperitoneal (i.p.) | 50 | 1 | ~1.5 | ~4.0 |
| Intraperitoneal (i.p.) | 50 | 4 | ~0.5 | ~2.0 |
Table 3: Toxicity Profile of KU-59403 and Etopophos Combination in SW620 Xenograft Model [5]
| Treatment Group | Maximum Body Weight Loss (%) |
| KU-59403 alone | < 2 |
| Etopophos alone | < 2 |
| Etopophos + KU-59403 | 7 |
Experimental Protocols
Protocol 1: Human Colon Cancer Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model using human colon cancer cell lines.
Materials:
-
Human colon cancer cell lines (e.g., SW620, HCT116)
-
Female athymic nude mice (CD1 nu/nu), 6-8 weeks old
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture human colon cancer cells to ~80% confluency.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells per 50 µL.[4][5]
-
Subcutaneously inject 50 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Initiate treatment when tumors reach a mean volume of approximately 100-200 mm³.
Protocol 2: In Vivo Treatment with KU-59403 and Etoposide Phosphate
This protocol details the administration of KU-59403 in combination with etoposide phosphate to tumor-bearing mice.
Materials:
-
Tumor-bearing mice from Protocol 1
-
KU-59403
-
Etoposide phosphate (Etopophos)
-
Vehicle for KU-59403 (e.g., appropriate buffer, check manufacturer's instructions)
-
Vehicle for Etopophos (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal balance
Procedure:
-
Randomize mice into treatment groups (e.g., Vehicle control, Etopophos alone, KU-59403 alone, Etopophos + KU-59403).
-
Prepare the dosing solutions for KU-59403 and Etopophos at the desired concentrations.
-
For the combination therapy group, administer KU-59403 at a dose of 25 mg/kg via intraperitoneal (i.p.) injection twice daily for 5 consecutive days.[5]
-
Administer Etopophos at a dose of 11.35 mg/kg (equivalent to 10 mg/kg free etoposide) via i.p. injection daily for 5 consecutive days.[4][5] Administer Etopophos shortly after the first daily dose of KU-59403.
-
For the single-agent groups, administer the respective drug and the vehicle for the other agent. The control group receives both vehicles.
-
Monitor tumor volume and body weight every 2-3 days throughout the study.
-
Euthanize mice if the tumor volume exceeds a predetermined size or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
Visualizations
Signaling Pathway
Caption: ATM Signaling Pathway Inhibition by KU-59403.
Experimental Workflow
Caption: Mouse Xenograft Experimental Workflow.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 美国GlpBio - KU 59403 | Cas# 845932-30-1 [glpbio.cn]
Application Notes and Protocols: Clonogenic Survival Assay with KU-59403 and Ionizing Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic survival assay is a fundamental method in radiobiology and cancer research used to determine the ability of a single cell to proliferate indefinitely and form a colony. This assay is considered the gold standard for assessing cell reproductive death after treatment with cytotoxic agents, including ionizing radiation (IR). KU-59403 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical protein involved in the cellular response to DNA double-strand breaks (DSBs) induced by IR. By inhibiting ATM, KU-59403 can sensitize cancer cells to the cytotoxic effects of radiation, making it a promising agent for combination therapy.
These application notes provide a detailed protocol for performing a clonogenic survival assay to evaluate the radiosensitizing effects of KU-59403. It includes information on the mechanism of action, experimental design, data analysis, and visualization of the relevant signaling pathway and experimental workflow.
Mechanism of Action: ATM Inhibition and Radiosensitization
Ionizing radiation is a cornerstone of cancer therapy that induces various forms of DNA damage, with DSBs being the most lethal. In response to DSBs, the cell activates a complex signaling network known as the DNA Damage Response (DDR) to arrest the cell cycle and facilitate DNA repair. The ATM kinase is a primary sensor of DSBs and a master regulator of the DDR.[1][2] Upon activation by IR, ATM phosphorylates a multitude of downstream targets, including p53 and Chk2, to initiate cell cycle checkpoints (primarily at G1/S and G2/M phases) and promote DNA repair.[1][3][4][5] This allows the cell time to repair the damage before proceeding with cell division, thus promoting cell survival.
KU-59403 is a potent inhibitor of ATM kinase activity.[6] By blocking ATM function, KU-59403 prevents the initiation of the DDR cascade in response to IR-induced DSBs. This abrogation of cell cycle checkpoints and DNA repair leads to the accumulation of lethal DNA damage, ultimately resulting in mitotic catastrophe and reduced clonogenic survival. This mechanism of action makes KU-59403 an effective radiosensitizer.[2][7]
Quantitative Data Summary
The following tables summarize key quantitative data for KU-59403 from preclinical studies.
| Parameter | Value | Notes | Reference |
| IC50 (ATM) | 3 nM | In vitro kinase assay. | [6] |
| IC50 (DNA-PK) | 9.1 µM | Demonstrates selectivity for ATM over other PI3K-like kinases. | [6] |
| IC50 (PI3K) | 10 µM | Demonstrates selectivity for ATM over other PI3K-like kinases. | [6] |
Table 1: In Vitro Potency and Selectivity of KU-59403
| Cell Line | Treatment | Sensitization Enhancement | Reference |
| MDA-MB-231 | 1 µM KU-59403 + 1 µM Etoposide | 3.8 ± 1.8-fold | [2] |
| HCT116 | 1 µM KU-59403 + 1 µM Etoposide | 2.3 ± 1.6-fold | [2] |
| HCT116-N7 (p53 null) | 1 µM KU-59403 + 1 µM Etoposide | 3.8 ± 2.5-fold | [2] |
| SW620 (p53 mutant) | 1 µM KU-59403 + 1 µM Etoposide | 11.9 ± 4.7-fold | [2] |
| LoVo | 1 µM KU-59403 + 10 nM Camptothecin | 7-fold | [2] |
| SW620 | 1 µM KU-59403 + 10 nM Camptothecin | 4-fold | [2] |
Table 2: Chemosensitization Effect of KU-59403 in Human Cancer Cell Lines
Signaling Pathway Diagram
Caption: ATM signaling pathway in response to ionizing radiation and inhibition by KU-59403.
Experimental Protocols
This section provides a detailed methodology for conducting a clonogenic survival assay to assess the radiosensitizing effects of KU-59403.
Materials
-
Human cancer cell line of interest (e.g., A549, HCT116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
KU-59403 (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
6-well or 100 mm cell culture plates
-
Hemocytometer or automated cell counter
-
X-ray irradiator
-
Fixation solution (e.g., 100% methanol or a mixture of methanol and acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Colony counter
Experimental Workflow Diagram
Caption: Experimental workflow for the clonogenic survival assay with KU-59403 and ionizing radiation.
Step-by-Step Protocol
1. Cell Seeding:
-
Culture cells to approximately 70-80% confluency.
-
Harvest the cells by trypsinization and resuspend them in complete medium to create a single-cell suspension.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the appropriate number of cells into 6-well plates. The number of cells to be plated will depend on the cell line and the expected toxicity of the treatment. It is crucial to seed a sufficient number of cells to obtain a countable number of colonies (e.g., 50-150) in the control group. A typical range for different radiation doses is provided in the table below. It is recommended to perform each condition in triplicate.
| Radiation Dose (Gy) | Number of Cells to Seed (per well of a 6-well plate) |
| 0 (Control) | 200 - 500 |
| 2 | 500 - 1000 |
| 4 | 1000 - 2000 |
| 6 | 2000 - 5000 |
| 8 | 5000 - 10000 |
Table 3: Recommended Cell Seeding Densities for Clonogenic Assay
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-24 hours to allow the cells to attach.
2. Drug Treatment:
-
Prepare working solutions of KU-59403 in complete medium from the stock solution. A typical concentration for in vitro studies is 1 µM.[2] It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration of KU-59403 for your cell line.
-
Aspirate the medium from the wells and replace it with the medium containing KU-59403 or the vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubate the plates for a predetermined time before irradiation (e.g., 1 hour).
3. Ionizing Radiation:
-
Transport the plates to the irradiator.
-
Expose the plates to the desired doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy). The 0 Gy plate should be handled in the same manner as the irradiated plates but not exposed to radiation.
4. Colony Formation:
-
After irradiation, carefully return the plates to the incubator.
-
The drug-containing medium can be left on for the duration of the experiment or replaced with fresh complete medium after a specific exposure time (e.g., 24 hours). The experimental design should be consistent across all conditions.
-
Incubate the plates for 7-14 days, or until the colonies in the control wells are visible and consist of at least 50 cells. The incubation time will vary depending on the doubling time of the cell line.
5. Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells once with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution.
-
Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature.
-
Carefully remove the staining solution and gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
6. Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is defined as a cluster of at least 50 cells.[8][9][10]
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
-
Calculate the Surviving Fraction (SF) for each treatment group:
-
SF = (Number of colonies counted) / (Number of cells seeded x (PE / 100))
-
-
Plot the Surviving Fraction as a function of the radiation dose on a semi-logarithmic scale to generate a cell survival curve.
-
The radiosensitizing effect of KU-59403 can be quantified by calculating the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER). This is typically determined at a specific survival fraction (e.g., SF = 0.5 or 0.1) and is calculated as the ratio of the radiation dose required to achieve that survival fraction in the absence of the drug to the dose required in the presence of the drug.
Conclusion
The combination of the ATM inhibitor KU-59403 with ionizing radiation represents a promising strategy to enhance the efficacy of radiotherapy. The clonogenic survival assay is an essential tool for the preclinical evaluation of this combination. The detailed protocols and information provided in these application notes offer a comprehensive guide for researchers to design, execute, and interpret experiments aimed at investigating the radiosensitizing potential of KU-59403 and other DNA damage response inhibitors. Careful optimization of experimental parameters, such as cell seeding density and drug concentration, is crucial for obtaining robust and reproducible results.
References
- 1. Ionizing radiation induces ATM dependent checkpoint signaling and G2 but not G1 cell cycle arrest in pluripotent human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the ATM kinase by ionizing radiation and phosphorylation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionizing radiation activates the ATM kinase throughout the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay [en.bio-protocol.org]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for γH2AX following KU-59403 Treatment
Introduction
The phosphorylation of the histone variant H2AX at serine 139, termed γH2AX, is a critical early event in the cellular response to DNA double-strand breaks (DSBs). This modification serves as a platform for the recruitment of DNA repair proteins and can be visualized as distinct nuclear foci via immunofluorescence microscopy, making it a widely used biomarker for DNA damage. KU-59403 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase[1][2]. ATM is a primary kinase responsible for phosphorylating H2AX in response to DSBs induced by agents like ionizing radiation or topoisomerase poisons[2][3][4].
These application notes provide a comprehensive guide for researchers to assess the inhibitory activity of KU-59403 on the formation of γH2AX foci. By treating cells with a DNA damaging agent in the presence or absence of KU-59403, the efficacy of the inhibitor in blocking the ATM-mediated DNA damage response can be quantified. This assay is crucial for studying ATM signaling pathways and for the preclinical evaluation of ATM inhibitors as potential chemosensitizing or radiosensitizing agents in cancer therapy[2][3].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of KU-59403 in the context of the DNA damage response and the general workflow for the immunofluorescence experiment.
Caption: Mechanism of KU-59403 in the DNA damage response pathway.
Caption: Experimental workflow for γH2AX immunofluorescence staining.
Data Presentation
Quantitative analysis involves counting the number of distinct γH2AX foci within the nucleus of each cell. Data should be collected from a significant number of cells per condition (e.g., >100) and presented as the mean number of foci per nucleus ± standard deviation (SD) or standard error of the mean (SEM). The results are expected to show a significant reduction in DNA damage-induced foci in the presence of KU-59403.
Table 1: Representative Quantitative Data for γH2AX Foci Formation
| Treatment Condition | Concentration | Mean γH2AX Foci per Nucleus (± SD) |
| Vehicle Control | - | 1.2 ± 0.5 |
| Etoposide | 10 µM | 35.8 ± 8.2 |
| KU-59403 | 1 µM | 1.5 ± 0.7 |
| Etoposide + KU-59403 | 10 µM + 1 µM | 5.3 ± 2.1 |
Table 2: KU-59403 Inhibitory Activity
| Kinase | IC₅₀ |
| ATM | 3 nM |
| DNA-PK | 9.1 µM |
| PI3K | 10 µM |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
This protocol provides a step-by-step method for performing immunofluorescence staining for γH2AX in cultured cells treated with a DNA damaging agent and KU-59403.
A. Materials and Reagents
-
Cell Lines: e.g., SW620, LoVo, HCT116, or other relevant cancer cell lines[2][3].
-
Culture Medium: Appropriate complete medium (e.g., DMEM/RPMI + 10% FBS, 1% Penicillin-Streptomycin).
-
Reagents:
-
KU-59403 (dissolved in DMSO).
-
DNA damaging agent (e.g., Etoposide, Camptothecin, or access to an irradiator).
-
Phosphate-Buffered Saline (PBS), 1X.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS[5].
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS[5].
-
-
Antibodies:
-
Primary Antibody: Mouse monoclonal anti-γH2AX (p-Ser139) antibody.
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594).
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS).
-
Mounting Medium: Antifade mounting medium.
-
Supplies:
-
Multi-well plates (e.g., 12- or 24-well).
-
Sterile glass coverslips.
-
Microscope slides.
-
Fluorescence microscope with appropriate filters.
-
B. Protocol for Immunofluorescence Staining of γH2AX
This protocol is adapted from established methods for γH2AX foci analysis[5][6][7].
1. Cell Seeding and Treatment: a. Place sterile glass coverslips into the wells of a multi-well plate. b. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment. c. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂). d. Pre-treat the cells with KU-59403 (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours. e. Add the DNA damaging agent (e.g., Etoposide) to the designated wells and incubate for the desired time (e.g., 1-4 hours). For irradiation, transport plates to the irradiator, expose to the desired dose (e.g., 2 Gy), and return to the incubator for the desired repair time (e.g., 30 minutes to 1 hour).
2. Fixation and Permeabilization: a. Aspirate the culture medium from the wells. b. Gently wash the cells twice with 1X PBS. c. Fix the cells by adding 4% PFA solution to each well and incubating for 15-30 minutes at room temperature[5][7]. d. Wash the cells three times with 1X PBS for 5 minutes each. e. Permeabilize the cells by adding 0.3% Triton X-100 in PBS and incubating for 15-30 minutes at room temperature[5].
3. Blocking and Antibody Incubation: a. Wash the cells three times with 1X PBS for 5 minutes each. b. Block non-specific antibody binding by adding 5% BSA in PBS and incubating for 1 hour at room temperature[5][7]. c. Dilute the primary anti-γH2AX antibody in the blocking buffer (e.g., 1:200 to 1:1000 dilution, optimize for your antibody). d. Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip. Incubate overnight at 4°C in a humidified chamber[5]. e. The next day, wash the cells three times with 1X PBS for 5 minutes each. f. Dilute the fluorescently-labeled secondary antibody in the blocking buffer. g. Add the diluted secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
4. Counterstaining and Mounting: a. Wash the cells three times with 1X PBS for 5 minutes each, protected from light. b. Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei. c. Perform a final wash with 1X PBS. d. Using fine-tipped forceps, carefully remove the coverslips from the wells. e. Place a small drop of antifade mounting medium onto a clean microscope slide and gently lower the coverslip, cell-side down, onto the medium, avoiding air bubbles. f. Seal the edges of the coverslip with clear nail polish and allow it to dry.
C. Image Acquisition and Analysis
-
Microscopy: Visualize the slides using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and the fluorophore conjugated to the secondary antibody (e.g., green for Alexa Fluor 488). Use a high-magnification objective (e.g., 63x or 100x oil immersion) for clear resolution of foci.
-
Image Capture: For each condition, capture images from multiple random fields of view to ensure an unbiased representation. Ensure that the exposure settings are kept constant across all samples for accurate comparison.
-
Quantification: Use image analysis software such as Fiji or ImageJ to quantify the number of γH2AX foci per nucleus[5][7][8].
-
Use the DAPI channel to define the boundary of each nucleus (Region of Interest, ROI).
-
Within each ROI, use the γH2AX channel to count the number of distinct, bright foci using automated particle analysis or foci counting plugins.
-
Set a consistent threshold for background fluorescence to distinguish true foci from non-specific staining[9].
-
-
Statistical Analysis: Export the foci counts per nucleus and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatment conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-cell tracking of γ-H2AX kinetics reveals the distinct modes of ATM and DNA-PK in the immediate response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with KU-59403
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-59403 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR).[1][2] In response to DNA double-strand breaks (DSBs), ATM initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[1] By inhibiting ATM, KU-59403 can prevent cancer cells from repairing DNA damage induced by genotoxic agents, thereby sensitizing them to chemotherapy and radiation. While KU-59403's primary application is as a sensitizing agent, understanding its direct effects on cell cycle progression is crucial for elucidating its mechanism of action and for designing effective combination therapies. As a standalone agent, KU-59403 is not significantly cytotoxic and does not induce substantial cell cycle arrest in the absence of DNA-damaging agents.[1] Its main role is to abrogate the G1/S and G2/M checkpoints that are activated in response to DNA damage.
This document provides a detailed protocol for analyzing the effects of KU-59403 on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: ATM Inhibition and Cell Cycle Checkpoints
Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate the DDR. Key among these are the checkpoint kinases CHK2 and the tumor suppressor p53.
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G1/S Checkpoint: Activated ATM phosphorylates and activates CHK2, which in turn phosphorylates and inactivates the phosphatase CDC25A. This leads to the accumulation of phosphorylated, inactive CDK2/Cyclin E complexes, preventing entry into the S phase. ATM also directly phosphorylates and stabilizes p53, leading to the transcription of the CDK inhibitor p21, which further reinforces the G1 arrest.
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G2/M Checkpoint: ATM and its downstream target CHK2 also play a role in the G2/M checkpoint by inactivating the CDC25C phosphatase. Inactivation of CDC25C prevents the activation of the CDK1/Cyclin B1 complex, which is essential for entry into mitosis.
KU-59403, by inhibiting the kinase activity of ATM, prevents these phosphorylation events, thereby abrogating the cell's ability to arrest in G1 or G2 in response to DNA damage. This forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and cell death.
Data Presentation
The following tables present hypothetical data to illustrate how to summarize the quantitative results from a flow cytometry experiment analyzing the effect of KU-59403 on cell cycle distribution. In a typical experiment, a modest effect on the cell cycle might be observed with KU-59403 as a single agent, with more dramatic effects seen in combination with a DNA-damaging agent.
Table 1: Effect of KU-59403 on Cell Cycle Distribution of MCF-7 Cells at 24 Hours
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| KU-59403 | 0.1 | 64.8 ± 2.9 | 21.1 ± 2.0 | 14.1 ± 1.3 |
| KU-59403 | 1.0 | 63.5 ± 3.5 | 22.3 ± 2.5 | 14.2 ± 1.6 |
| KU-59403 | 10.0 | 62.1 ± 4.0 | 24.5 ± 3.1 | 13.4 ± 1.8 |
Table 2: Effect of KU-59403 in Combination with Doxorubicin on Cell Cycle Distribution of MCF-7 Cells at 24 Hours
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| Doxorubicin | 0.1 | 45.1 ± 4.2 | 25.8 ± 2.9 | 29.1 ± 3.5 |
| KU-59403 | 1.0 | 63.5 ± 3.5 | 22.3 ± 2.5 | 14.2 ± 1.6 |
| Doxorubicin + KU-59403 | 0.1 + 1.0 | 30.7 ± 3.8 | 38.2 ± 4.1 | 31.1 ± 3.9 |
Experimental Protocols
Protocol: Flow Cytometry Analysis of Cell Cycle Arrest using Propidium Iodide Staining
This protocol describes the steps for treating cells with KU-59403, preparing them for flow cytometry, and analyzing their DNA content to determine the cell cycle distribution.
Materials:
-
KU-59403 (stock solution in DMSO)
-
Cell line of interest (e.g., MCF-7, U2OS)
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS), sterile
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Trypsin-EDTA
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70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 60-70% confluency).
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of KU-59403 in complete culture medium from the stock solution.
-
Aspirate the medium from the wells and replace it with the medium containing the desired concentrations of KU-59403 or vehicle (DMSO) as a control.
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For combination studies, add the DNA-damaging agent at the desired concentration.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until the cells detach.
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Neutralize the trypsin with 2 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
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Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes. (Cells can be stored at -20°C in 70% ethanol for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully aspirate the ethanol without disturbing the cell pellet.
-
Resuspend the cell pellet in 1 mL of PBS.
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Centrifuge again at 800 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
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Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
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Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (typically around 617 nm).
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Collect at least 10,000 events per sample.
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Use a doublet discrimination gate to exclude cell aggregates from the analysis.
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Analyze the DNA content histograms using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
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Mandatory Visualizations
Caption: ATM signaling pathway in response to DNA damage and its inhibition by KU-59403.
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of KU 59403 in kinase assays
Welcome to the technical support center for KU-59403, a potent and selective inhibitor of the ATM kinase. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target effects of KU-59403 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of KU-59403?
A1: KU-59403 is a highly potent inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, with a reported IC50 value of approximately 3 nM.[1][2] ATM is a critical regulator of the DNA damage response (DDR).
Q2: Does KU-59403 have known off-target effects on other kinases?
A2: Yes, while KU-59403 is highly selective for ATM, it can inhibit other members of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family at higher concentrations. Its selectivity for ATM is at least 1000-fold greater than for other tested PIKK family members.[1] Known off-target kinases include DNA-dependent protein kinase (DNA-PK) and Phosphatidylinositol 3-kinase (PI3K).[1][2]
Q3: I am observing unexpected cellular effects that do not seem to be related to ATM inhibition. What could be the cause?
A3: Unexpected cellular phenotypes could be due to off-target inhibition, especially if you are using high concentrations of KU-59403. Consider the IC50 values for known off-targets (see table below) and your experimental concentration. It is also crucial to ensure the purity and stability of your KU-59403 stock. We recommend performing control experiments, such as using a structurally different ATM inhibitor, to confirm that the observed phenotype is due to on-target ATM inhibition.
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of KU-59403 that elicits the desired ATM inhibition. Performing a dose-response experiment is crucial to identify the optimal concentration for your specific cell line and endpoint. Additionally, ensure proper experimental controls are in place, including vehicle-only controls and potentially a positive control for off-target effects if a specific off-target is suspected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | 1. Lot-to-lot variability of KU-59403.2. Degradation of KU-59403 stock solution.3. Inconsistent cell passage number or confluency. | 1. Test each new lot of the inhibitor to ensure consistent potency.2. Prepare fresh stock solutions regularly and store them appropriately (aliquoted at -80°C).3. Maintain consistent cell culture practices. |
| Higher than expected IC50 in cellular assays compared to biochemical assays | 1. Poor cell permeability of the compound.2. High intracellular ATP concentration competing with the inhibitor.3. Efflux of the inhibitor by cellular transporters. | 1. While KU-59403 has good cellular activity, permeability can be cell-line dependent. Consider permeabilization for specific assays if appropriate.2. This is an inherent challenge for ATP-competitive inhibitors. Ensure your assay incubation time is sufficient.3. Test in the presence of efflux pump inhibitors as a control experiment. |
| Discrepancy in results with other published data | 1. Different assay conditions (e.g., ATP concentration, substrate, enzyme source).2. Different cell lines or genetic backgrounds. | 1. Carefully review and align your experimental protocol with the cited literature.2. Be aware that the cellular context can significantly impact inhibitor efficacy. |
Quantitative Data: Kinase Selectivity of KU-59403
The following table summarizes the in vitro inhibitory activity of KU-59403 against key members of the PIKK family.
| Kinase | IC50 (µM) | Selectivity vs. ATM |
| ATM | 0.003 | - |
| DNA-PK | 9.1 | ~3033-fold |
| PI3K | 10 | ~3333-fold |
| ATR | >100 | >33333-fold |
| mTOR | 14 | ~4667-fold |
Data compiled from preclinical evaluation studies.[1]
Experimental Protocols
In Vitro Kinase Assay for ATM Inhibition
This protocol provides a general framework for assessing the inhibitory activity of KU-59403 against purified ATM enzyme.
Materials:
-
Purified, active ATM kinase
-
ATM substrate (e.g., recombinant p53)
-
KU-59403
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Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
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ATP (at or near the Km for ATM)
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[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
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96-well assay plates
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Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of KU-59403 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add kinase buffer to each well of a 96-well plate.
-
Add the diluted KU-59403 or DMSO (vehicle control).
-
Add the ATM kinase and substrate solution.
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Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add ATP (spiked with [γ-³²P]ATP if using radiometric detection) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction:
-
Radiometric: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure incorporated radioactivity using a scintillation counter.
-
Luminescent (ADP-Glo™): Stop the kinase reaction and measure the generated ADP by following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each KU-59403 concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for in vitro ATM kinase inhibition assay.
Caption: On- and off-target effects of KU-59403 in the DNA damage response pathway.
References
Technical Support Center: Optimizing KU-59403 and Irinotecan Co-administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the ATM inhibitor KU-59403 in combination with the topoisomerase I inhibitor irinotecan.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining KU-59403 and irinotecan?
A1: Irinotecan is a topoisomerase I inhibitor that leads to DNA single-strand breaks, which can be converted into cytotoxic double-strand breaks (DSBs) during DNA replication.[1][2][3][4][5] KU-59403 is an inhibitor of the ATM (Ataxia-Telangiectasia Mutated) kinase, a key protein that signals the presence of DSBs to initiate cell cycle arrest and DNA repair.[6][7] By inhibiting ATM, KU-59403 is hypothesized to prevent the repair of irinotecan-induced DNA damage, leading to an accumulation of cytotoxic lesions and enhancing the cancer cell-killing effect of irinotecan. Preclinical studies have shown that this combination can be synergistic.[6]
Q2: What is the optimal sequence for administering KU-59403 and irinotecan?
A2: Based on the mechanism of action, it is crucial to inhibit the DNA damage response while the damage is occurring. Therefore, KU-59403 should be administered either concurrently with or immediately prior to irinotecan. Preclinical in vivo studies have demonstrated that administering KU-59403 immediately before irinotecan is effective.[6] Delaying the administration of the ATM inhibitor after the DNA damaging agent may reduce its sensitizing effect.[6]
Q3: Is the synergistic effect of KU-59403 and irinotecan dependent on p53 status?
A3: Preclinical evidence suggests that the chemosensitization by KU-59403 is not dependent on the p53 status of the cancer cells.[6][7] This suggests that the combination may be effective in a broader range of tumors, including those with p53 mutations, which are common in many cancers.
Q4: What are the expected effects on the cell cycle when combining KU-59403 and irinotecan?
A4: Irinotecan alone can cause cell cycle arrest, typically in the S and G2/M phases, as the cell attempts to repair DNA damage before proceeding with division.[2] The addition of KU-59403 is expected to abrogate the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, which can lead to mitotic catastrophe and cell death. Therefore, a potential outcome of the combination treatment is a reduction in the G2/M-arrested population and an increase in apoptotic cells.
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability or inconsistent results in cell viability assays (e.g., MTT, SRB).
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Possible Cause 1: Suboptimal cell seeding density.
-
Solution: Ensure that cells are in the logarithmic growth phase at the time of drug addition. For clonogenic assays, the seeding density should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
-
Possible Cause 2: Drug solubility and stability issues.
-
Solution: Prepare fresh drug solutions for each experiment. Ensure KU-59403 and irinotecan (or its active metabolite SN-38 for in vitro studies) are fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. The final solvent concentration should be consistent across all treatment groups and should not exceed a non-toxic level (typically <0.5%).
-
-
Possible Cause 3: Inaccurate drug synergy analysis.
-
Solution: Use a robust method for synergy analysis, such as the Chou-Talalay method, and software like CompuSyn. This requires generating dose-response curves for each drug individually and for the combination at a constant ratio. Ensure that the data points entered are accurate and reliable, avoiding extremes of 0% or 100% inhibition.
-
Issue 2: Difficulty in interpreting apoptosis assay results (e.g., Annexin V/PI staining).
-
Possible Cause 1: False positives in the control group.
-
Solution: Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane. Ensure proper compensation for spectral overlap between fluorophores if using multi-color flow cytometry.
-
-
Possible Cause 2: No clear separation between live, apoptotic, and necrotic populations.
-
Solution: Optimize the drug concentration and treatment duration. A time-course experiment can help identify the optimal window for detecting early and late apoptosis. Ensure that the supernatant is collected along with adherent cells, as apoptotic cells may detach.
-
-
Possible Cause 3: High background in Western blot for apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3).
-
Solution: Optimize antibody dilutions and blocking conditions. Ensure complete protein transfer and use appropriate loading controls.
-
In Vivo Xenograft Studies
Issue 3: High toxicity or excessive weight loss in animals.
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Possible Cause 1: Inappropriate drug dosage or administration schedule.
-
Solution: Conduct a pilot study to determine the maximum tolerated dose (MTD) of the combination. Start with lower doses and escalate gradually. Monitor animal body weight daily. A weight loss of more than 15-20% is often considered a humane endpoint.
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Solution: Ensure the vehicle used for drug formulation is well-tolerated. Administer a vehicle-only control group to assess any adverse effects of the vehicle itself.
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Issue 4: High variability in tumor growth within treatment groups.
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Possible Cause 1: Inconsistent tumor cell implantation.
-
Solution: Ensure a consistent number of viable cells are injected subcutaneously. Start treatment when tumors reach a palpable and consistent size across all animals.
-
-
Possible Cause 2: Insufficient sample size.
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Solution: Use a sufficient number of animals per group to achieve statistical power. This can be determined through a power analysis based on expected effect sizes and variability.
-
Experimental Protocols
Cell Viability and Synergy Analysis
1. Cell Seeding:
-
Plate cells in 96-well plates at a pre-determined optimal density to ensure logarithmic growth throughout the experiment.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of KU-59403 and SN-38 (the active metabolite of irinotecan) in DMSO.
-
Perform serial dilutions to create a dose range for each drug individually and in a constant ratio combination (e.g., based on the IC50 ratio of the individual drugs).
-
Treat cells for a specified duration (e.g., 72 hours).
3. Cell Viability Assessment (SRB Assay):
-
Fix cells with 10% trichloroacetic acid (TCA).
-
Stain with 0.4% sulforhodamine B (SRB) in 1% acetic acid.
-
Wash with 1% acetic acid and air dry.
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Solubilize the dye with 10 mM Tris base.
-
Read absorbance at 510 nm.
4. Data Analysis:
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Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Determine the IC50 for each drug.
-
Analyze synergy using the Chou-Talalay method with software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot for DNA Damage Markers
1. Cell Lysis and Protein Quantification:
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Treat cells with KU-59403, irinotecan, or the combination for the desired time points.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
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Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and starting dilutions:
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Phospho-ATM (Ser1981)
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γH2AX (Ser139)
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Phospho-CHK2 (Thr68) (1:500-1:2000)
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Total ATM
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Total CHK2
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GAPDH or β-actin (loading control)
-
-
Incubate with HRP-conjugated secondary antibodies.
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Detect with an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Study
1. Animal Handling and Tumor Implantation:
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All animal procedures should be performed in accordance with institutional animal welfare guidelines.[2]
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Subcutaneously inject a suspension of human colon cancer cells (e.g., SW620) into the flank of immunodeficient mice.
2. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth with caliper measurements and calculate tumor volume.
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When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Administer drugs via the appropriate route (e.g., intraperitoneal injection). A sample treatment schedule could be:
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Vehicle control
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KU-59403 alone
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Irinotecan alone
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KU-59403 administered immediately prior to irinotecan
-
3. Monitoring and Endpoints:
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Monitor animal body weight and overall health daily.
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
Humane endpoints should be strictly followed, including tumor size limits and signs of distress.
Data Presentation
Table 1: In Vitro Cytotoxicity of KU-59403 and SN-38
| Cell Line | Drug | IC50 (nM) |
| SW620 | KU-59403 | >10,000 |
| SN-38 | 25 | |
| LoVo | KU-59403 | >10,000 |
| SN-38 | 15 |
Table 2: In Vivo Efficacy of KU-59403 and Irinotecan in SW620 Xenografts
| Treatment Group | Mean Tumor Growth Delay (days) | % Enhancement of Irinotecan Efficacy |
| Vehicle | - | - |
| KU-59403 | 0 | - |
| Irinotecan | 7.5 | - |
| KU-59403 + Irinotecan | 19.5 | 144% |
Visualizations
References
- 1. combosyn.com [combosyn.com]
- 2. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. combosyn.com [combosyn.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
How to minimize KU 59403 toxicity in animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing toxicity and addressing common challenges during in vivo studies with the ATM inhibitor, KU-59403.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for KU-59403 in animal studies?
A1: Based on published preclinical studies, a recommended formulation for KU-59403 for intraperitoneal (i.p.) injection is in equimolar phosphoric acid in physiological saline.[1] This formulation was used in studies where the compound was well-tolerated.
Q2: What is a typical dose range for KU-59403 in mice, and what is the observed toxicity at these doses?
A2: In xenograft studies with mice, KU-59403 has been administered at doses of 6, 12.5, and 25 mg/kg i.p. twice daily.[2][3] At these doses, the compound was reported to be non-toxic when administered alone, with a maximum body weight loss of less than 2%. When used in combination with the topoisomerase poison etopophos, the maximum body weight loss was approximately 7%, which was considered acceptable.[1][2]
Q3: How can I minimize injection site reactions?
A3: To minimize injection site reactions, it is crucial to ensure the formulation is as close to physiological pH as possible and is isotonic.[4] For intraperitoneal injections, using a new, sterile needle of an appropriate gauge for each animal and injecting the substance slowly and steadily can help reduce tissue trauma.[4] Alternating injection sites for repeated dosing is also a recommended practice.[4]
Q4: What are the known off-target effects of KU-59403?
A4: KU-59403 is a potent and selective ATM inhibitor, with an IC50 of 3 nM for ATM. It shows significantly less activity against other kinases such as DNA-PK (IC50 of 9.1 µM) and PI3K (IC50 of 10 µM).[3] While off-target effects are a consideration for all kinase inhibitors, KU-59403 has demonstrated a high degree of specificity for ATM in preclinical evaluations.[2][3]
Troubleshooting Guides
Issue 1: Observed Animal Distress or Weight Loss
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Possible Cause: The dose of KU-59403, either alone or in combination with another agent, may be too high for the specific animal model or strain.
-
Solution:
-
Dose Reduction: Consider reducing the dose of KU-59403 to the lower end of the effective range (e.g., 6 or 12.5 mg/kg).
-
Staggered Dosing: If using a combination therapy, consider administering KU-59403 and the other agent with a time interval in between, as the schedule of administration can impact tolerability.[2][4]
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Supportive Care: Ensure animals have easy access to food and water. In some cases, providing supplemental nutrition or hydration may be necessary.
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Monitor Vehicle Effects: While the recommended vehicle is generally well-tolerated, consider administering a vehicle-only control group to rule out any adverse effects from the formulation itself.
-
Issue 2: Injection Site Reactions (e.g., swelling, redness)
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Possible Cause: Local irritation from the formulation or improper injection technique.
-
Solution:
-
pH and Osmolality Check: Verify that the pH of the KU-59403 formulation is close to physiological pH (7.2-7.4) and that it is isotonic.[4]
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Slow Injection: Administer the injection slowly to minimize mechanical stress on the tissues.[4]
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Rotate Injection Sites: For studies involving multiple injections, rotate the site of administration to allow for tissue recovery.[4]
-
Observe for Precipitation: Before each injection, visually inspect the solution to ensure there is no precipitation. If precipitation is observed, the solution should not be used.
-
Quantitative Data Summary
Table 1: In Vivo Dosing and Toxicity of KU-59403 in Mice
| Dose (mg/kg, i.p., twice daily) | Maximum Body Weight Loss (KU-59403 alone) | Maximum Body Weight Loss (in combination with Etopophos) | Reference |
| 6, 12.5, 25 | < 2% | 7% | [2][3] |
Table 2: In Vitro Selectivity of KU-59403
| Kinase | IC50 | Reference |
| ATM | 3 nM | [3] |
| DNA-PK | 9.1 µM | [3] |
| PI3K | 10 µM | [3] |
Experimental Protocols
Protocol 1: Formulation of KU-59403 for In Vivo Studies
Objective: To prepare a well-tolerated formulation of KU-59403 for intraperitoneal administration in mice.
Materials:
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KU-59403 powder
-
Phosphoric acid (Analar grade)
-
Physiological saline (0.9% NaCl)
-
Sterile, pyrogen-free water for injection
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pH meter
-
Sterile filters (0.22 µm)
Methodology:
-
Calculate the molar amount of KU-59403 to be used.
-
Prepare an equimolar solution of phosphoric acid in physiological saline.
-
Slowly add the KU-59403 powder to the phosphoric acid/saline solution while stirring.
-
Gently warm the solution if necessary to aid dissolution, but avoid high temperatures that could degrade the compound.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Adjust the pH of the final solution to be as close to physiological pH (7.2-7.4) as possible, using small amounts of sterile sodium hydroxide or hydrochloric acid if necessary.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Visually inspect the final solution for any particulates before use.
Protocol 2: Acute Toxicity Assessment in Mice
Objective: To evaluate the acute toxicity of KU-59403 in mice.
Methodology:
-
Animal Model: Use a relevant mouse strain for your cancer model (e.g., CD-1 nude mice).
-
Group Allocation: Randomly assign mice to a vehicle control group and at least three KU-59403 treatment groups (e.g., 6, 12.5, and 25 mg/kg).
-
Administration: Administer KU-59403 or vehicle via intraperitoneal injection twice daily for a predetermined period (e.g., 5 days).
-
Clinical Observations:
-
Monitor the animals daily for clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of piloerection or diarrhea.
-
Record body weight daily.
-
-
Endpoint: At the end of the study period, euthanize the animals and perform a gross necropsy.
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Histopathology (Optional but Recommended): Collect major organs (liver, spleen, kidneys, heart, lungs) and fix in 10% neutral buffered formalin for histopathological analysis to identify any microscopic changes.
-
Blood Analysis (Optional but Recommended): Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for hematological and organ-specific toxicity.
Visualizations
Caption: Mechanism of action of KU-59403 in inhibiting the ATM signaling pathway.
Caption: Workflow for assessing the in vivo toxicity of KU-59403.
References
Technical Support Center: Interpreting Unexpected Results in KU-59403 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving KU-59403.
A Critical Clarification: KU-59403 is an ATM Kinase Inhibitor
A primary source of unexpected results may stem from a misunderstanding of the compound's primary target. KU-59403 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, not a direct inhibitor of Hsp90.[1][2][3][4][5][6][7] ATM is a master regulator of the DNA damage response (DDR), particularly in signaling DNA double-strand breaks (DSBs).[3][4][8][9] While inhibition of ATM can affect downstream signaling pathways that may involve Hsp90-client proteins, its direct mechanism of action is the inhibition of ATM's kinase activity. This guide is structured to address experimental results within this context.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during experiments with KU-59403.
Q1: Why do I see little to no cytotoxicity when treating my cancer cell lines with KU-59403 alone?
A1: This is an expected result. KU-59403 is not a classic cytotoxic agent and typically shows little to no cell death when used as a monotherapy.[2][3][4][7][9][10] Its primary role in cancer therapy research is as a sensitizer; it enhances the cell-killing effects of DNA-damaging agents like topoisomerase poisons (e.g., etoposide, camptothecin, doxorubicin) or ionizing radiation (IR).[2][3][4][7][9][10] The therapeutic strategy is to inhibit the cell's ability to repair the DNA damage induced by another agent, thereby leading to cell death.
Q2: My chemosensitization or radiosensitization results are inconsistent. What could be the cause?
A2: Inconsistent sensitization can stem from several factors:
-
Dose and Schedule Dependence: The timing and dosage of KU-59403 in relation to the DNA-damaging agent are critical. For maximum effect, ATM should be inhibited while the DNA damage is occurring. Studies have shown that administering KU-59403 immediately before the cytotoxic agent is effective, whereas administration 4 hours after can abolish the sensitizing effect.[2][10] In vivo, twice-daily dosing of KU-59403 has shown greater efficacy than a single daily dose.[10][11]
-
Compound Stability and Solubility: Ensure your stock solution of KU-59403 is properly stored (typically at -80°C for long-term storage) and has not degraded.[1] Prepare fresh dilutions for each experiment. Poor solubility can also be a factor; ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in media.
-
Cell Line Variability: Different cell lines will exhibit varying degrees of sensitivity to ATM inhibition. This can be influenced by their intrinsic DNA damage repair capacity, the status of other DDR proteins, and proliferation rate.
-
p53 Status Complexity: The role of p53 in determining sensitivity to ATM inhibitors can be complex. While some studies suggest that p53-deficient cells are more reliant on ATM for cell cycle arrest and are thus more sensitive to its inhibition,[12] other studies with KU-59403 have found that chemosensitization and radiosensitization are independent of p53 status.[2][3][4][9][10][13] If you observe unexpected results related to p53, it may be due to the specific genetic background of your cell line.
Q3: I am not seeing the expected downstream signaling changes (e.g., p53 activation) after treatment. Why?
A3: KU-59403 inhibits ATM kinase activity. Therefore, you should look for a decrease in the phosphorylation of direct ATM targets.
-
Incorrect Endpoint: The expected result of ATM inhibition is the abrogation of damage-induced phosphorylation of ATM substrates like p53 (at Ser15), Chk2 (at Thr68), and KAP1 (at Ser824).[8][14][15][16] You should not expect an increase in the phosphorylation of these sites.
-
Insufficient DNA Damage: To observe the inhibitory effect of KU-59403, you must first induce DNA damage (e.g., with etoposide or IR) to activate the ATM pathway. Without a DNA-damaging stimulus, the pathway is largely inactive, and the effect of an inhibitor will not be apparent.
-
Timing: The phosphorylation of ATM targets is an early event in the DNA damage response. Ensure your time points for cell lysis are appropriate (e.g., 30 minutes to a few hours post-damage) to capture these changes.
Q4: I am concerned about off-target effects. How specific is KU-59403?
A4: KU-59403 is highly selective for ATM. However, like most kinase inhibitors, it can have off-target effects at higher concentrations. It is important to use the lowest effective concentration to minimize this possibility.
Quantitative Data Summary
The following tables summarize key quantitative data for KU-59403 to aid in experimental design.
Table 1: In Vitro Inhibitory Activity of KU-59403
| Target Kinase | IC50 Value | Reference(s) |
| ATM | 3 nM | [1][2][5] |
| DNA-PK | 9.1 µM | [1][5] |
| PI3K | 10 µM | [1][5] |
| This table demonstrates the high selectivity of KU-59403 for ATM over other related kinases. |
Table 2: Recommended Concentration and Dosage Ranges for KU-59403
| Experimental System | Recommended Concentration/Dose | Notes | Reference(s) |
| In Vitro Cell Culture | 1 µM | Effective concentration for chemosensitization in various cell lines. | [1][2][11] |
| In Vivo Xenograft Models | 12.5 - 25 mg/kg | Administered intraperitoneally (i.p.), often twice daily, in combination with a cytotoxic agent. | [1][10][11] |
Table 3: Examples of In Vitro Chemosensitization by KU-59403 (1 µM)
| Cell Line | Cytotoxic Agent | Fold Enhancement of Cytotoxicity | Reference(s) |
| LoVo | Camptothecin (10 nM) | 7-fold | [2][10] |
| SW620 | Camptothecin (10 nM) | 4-fold | [2][10] |
| SW620 (p53 mutant) | Etoposide (1 µM) | 11.9-fold | [2] |
| MDA-MB-231 | Etoposide (1 µM) | 3.8-fold | [2] |
| HCT116 | Etoposide (1 µM) | 2.3-fold | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biology and experimental logic is crucial for troubleshooting.
Caption: ATM is activated by DNA double-strand breaks, initiating a signaling cascade.
Caption: Workflow for assessing chemosensitization using a clonogenic survival assay.
Caption: A logical flowchart for troubleshooting common issues in KU-59403 experiments.
Key Experimental Protocols
Protocol 1: Western Blot for ATM Signaling Inhibition
This protocol is designed to verify the inhibitory activity of KU-59403 on the ATM signaling pathway following the induction of DNA damage.
1. Cell Seeding and Treatment: a. Seed cells (e.g., HCT116, SW620) in 6-well plates and grow to 70-80% confluency. b. Pre-treat cells with 1 µM KU-59403 or vehicle (DMSO) for 1-2 hours. c. Induce DNA damage by adding a topoisomerase inhibitor (e.g., 10 µM etoposide) or by exposing cells to ionizing radiation (e.g., 5 Gy). d. Incubate for the desired time post-damage (e.g., 1 hour) to assess early phosphorylation events.
2. Cell Lysis: a. Place plates on ice, aspirate media, and wash cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
3. Protein Quantification and Sample Preparation: a. Determine protein concentration using a BCA assay. b. Normalize all samples to the same concentration with lysis buffer. c. Add 4x Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5-10 minutes.
4. SDS-PAGE and Immunoblotting: a. Load 20-40 µg of protein per well on an SDS-PAGE gel. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). d. Incubate overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies:
- Phospho-p53 (Ser15)
- Total p53
- Phospho-KAP1 (Ser824)
- Total KAP1
- Actin or Tubulin (as a loading control) e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: In the DNA damage-treated samples, you should observe a strong signal for phospho-p53 and phospho-KAP1 in the vehicle control lane, and a significantly reduced signal in the KU-59403 co-treated lane.
Protocol 2: Clonogenic Survival Assay for Chemosensitization
This assay measures the ability of a single cell to proliferate and form a colony, and is the gold standard for assessing cytotoxic/cytostatic effects.[17][18][19]
1. Initial Treatment: a. Grow cells in T25 flasks to ~80% confluency. b. Treat cells for a defined period (e.g., 16 hours) with four conditions:[10]
- Vehicle (e.g., 0.5% DMSO)
- KU-59403 alone (e.g., 1 µM)
- Chemotherapeutic agent alone (at various concentrations)
- KU-59403 plus the chemotherapeutic agent c. It is critical that the final DMSO concentration is consistent across all conditions and is non-toxic to the cells.[10]
2. Cell Plating: a. After treatment, wash the cells with PBS, and detach them using trypsin to create a single-cell suspension. b. Count the cells accurately using a hemocytometer. c. Plate a precise number of cells into 6-well plates or 10 cm dishes. The number of cells to plate depends on the expected toxicity of the treatment; more cells should be plated for higher toxicity conditions to ensure a countable number of colonies (typically 20-150) will form.[18][20][21]
- Example: For control wells, plate 200-500 cells. For highly toxic conditions, plate 2,000-10,000 cells. d. Plate each condition in triplicate.
3. Colony Formation: a. Incubate the plates undisturbed in a 37°C, 5% CO2 incubator for 1-3 weeks, depending on the growth rate of the cell line.
4. Staining and Counting: a. Aspirate the media and wash the plates gently with PBS. b. Fix the colonies with a solution like 10% formalin or ice-cold methanol for 10-15 minutes. c. Stain the colonies with 0.5% crystal violet solution for 20-30 minutes. d. Gently wash the plates with water and allow them to air dry. e. Count the number of colonies in each plate (a colony is typically defined as a cluster of ≥50 cells).
5. Data Analysis: a. Plating Efficiency (PE): (Number of colonies counted / Number of cells plated) for the control group. b. Surviving Fraction (SF): (Number of colonies counted / Number of cells plated) / PE. c. Compare the SF of cells treated with the chemotherapeutic agent alone to those treated with the combination of the agent and KU-59403 to determine the dose enhancement factor.
Expected Outcome: The surviving fraction for the combination treatment (chemotherapeutic + KU-59403) should be significantly lower than for the chemotherapeutic agent alone, demonstrating sensitization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Preclinical Evaluation of a Novel ATM Inhibitor, KU59403, In Vitro and In Vivo in p53 Functional and Dysfunctional Models of Human Cancer | Semantic Scholar [semanticscholar.org]
- 5. KU 59403|845932-30-1|MOLNOVA [molnova.cn]
- 6. biocat.com [biocat.com]
- 7. d-nb.info [d-nb.info]
- 8. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.ncl.ac.uk [eprints.ncl.ac.uk]
- 10. aacrjournals.org [aacrjournals.org]
- 11. file.glpbio.com [file.glpbio.com]
- 12. "Interaction between ATM Kinase and p53 in determining glioma radiosens" by Syed F. Ahmad [scholarscompass.vcu.edu]
- 13. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abeomics.com [abeomics.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clonogenic Assay [en.bio-protocol.org]
- 20. sussex.ac.uk [sussex.ac.uk]
- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]
KU-59403 in DMSO: A Technical Guide to Long-Term Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of KU-59403 solutions in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for KU-59403 stock solutions in DMSO?
A1: For long-term stability, it is recommended to store KU-59403 stock solutions at -80°C. Storage at -20°C is suitable for shorter periods.
Q2: What is the expected stability of KU-59403 in DMSO at -20°C versus -80°C?
A2: KU-59403 stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is crucial to use the solution within these timeframes to ensure its potency and integrity. For in vitro evaluations, 10 mM stock solutions in DMSO are commonly prepared and stored at -20°C.[2]
Q3: How should I prepare a stock solution of KU-59403 in DMSO?
A3: To prepare a stock solution, dissolve KU-59403 in high-purity, anhydrous DMSO. Gentle warming to 37°C and vortexing or sonication can aid in complete dissolution. Ensure the compound is fully dissolved before storage. It is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.
Q4: Can I subject my KU-59403 DMSO stock solution to multiple freeze-thaw cycles?
A4: It is best practice to avoid multiple freeze-thaw cycles as this can lead to compound degradation and precipitation. Aliquoting the stock solution upon preparation is the most effective way to mitigate this. While some studies on general compound libraries have shown no significant loss after several freeze-thaw cycles, this has not been specifically validated for KU-59403.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of KU-59403 in the DMSO stock solution due to improper storage or exceeding the recommended storage duration. | 1. Prepare a fresh stock solution of KU-59403 in anhydrous DMSO.2. If possible, analyze the old stock solution using HPLC or LC-MS to check for degradation.3. Aliquot the new stock solution into single-use vials and store at -80°C for long-term use. |
| Precipitate forms in the KU-59403 DMSO stock solution upon storage. | 1. The concentration of KU-59403 may exceed its solubility at a lower temperature.2. The compound may be degrading to a less soluble product.3. Introduction of moisture into the DMSO. | 1. Gently warm the solution to 37°C and vortex or sonicate to see if the precipitate redissolves.2. If the precipitate does not dissolve, it may indicate degradation, and the solution should be discarded.3. Always use anhydrous DMSO and sterile techniques to prevent moisture contamination. |
| Cloudiness or precipitation occurs when diluting the DMSO stock in an aqueous buffer. | Poor aqueous solubility of KU-59403. The high concentration of the DMSO stock can cause the compound to crash out when introduced to an aqueous environment. | 1. Perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous buffer.2. Increase the percentage of DMSO in the final aqueous solution, ensuring it is compatible with your experimental system.3. Vortex the solution thoroughly during and after the addition of the DMSO stock to the aqueous buffer. |
Data Summary
| Storage Temperature | Recommended Maximum Storage Period |
| -20°C | 1 month[1] |
| -80°C | 6 months[1] |
Experimental Protocols
Protocol for Preparing Aliquoted KU-59403 Stock Solutions
-
Materials: KU-59403 powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required mass of KU-59403 to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the KU-59403 powder accurately in a sterile environment.
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Facilitate dissolution by gently warming the solution to 37°C and vortexing or sonicating until the powder is completely dissolved.
-
Once fully dissolved, dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
-
Visualizations
Caption: Workflow for KU-59403 Stock Solution Preparation and Storage.
KU-59403 is a potent inhibitor of the ATM (Ataxia-Telangiectasia Mutated) kinase, a critical regulator of the DNA damage response.
Caption: ATM Signaling Pathway Inhibition by KU-59403.
References
Addressing batch-to-batch variability of KU 59403
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with the ATM inhibitor, KU-59403.
Frequently Asked Questions (FAQs)
Q1: We have observed a significant difference in the potency of a new batch of KU-59403 compared to our previous lot. What are the potential causes?
A1: Batch-to-batch variability in small molecule inhibitors like KU-59403 can arise from several factors during synthesis and purification. The most common causes include variations in purity, the presence of different impurity profiles, residual solvents, or the formation of different polymorphic forms.[1][2] These differences can significantly impact the compound's biological activity and the reproducibility of your experimental results.
Q2: How can we assess the quality and consistency of a new batch of KU-59403 before starting our experiments?
A2: It is highly recommended to perform in-house quality control (QC) on each new batch of KU-59403. This typically involves a panel of analytical tests to confirm the identity, purity, and concentration of the compound. Key analytical techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.
Q3: Our latest batch of KU-59403 shows poor solubility in DMSO, unlike previous batches. What could be the reason and how can we address this?
A3: A change in solubility can be indicative of a different crystalline form (polymorphism) or the presence of insoluble impurities.[3] First, confirm you are using anhydrous DMSO, as absorbed water can affect solubility. If the issue persists, you can try gentle warming (to 37°C) or brief sonication to aid dissolution. However, it is crucial to then verify the purity and integrity of the dissolved compound, as these methods can sometimes promote degradation. For experimental use, ensuring the final DMSO concentration in your aqueous buffer is low (typically <0.5%) is critical to prevent precipitation.[4]
Q4: What are the best practices for preparing and storing KU-59403 stock solutions to ensure their stability and consistency?
A4: For optimal stability, KU-59403 stock solutions, typically prepared in anhydrous DMSO at a concentration of 10 mM, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5][6] Use glass vials with tightly sealed caps to prevent solvent evaporation and moisture absorption.[7] Before use, allow an aliquot to equilibrate to room temperature before opening to minimize condensation.
Troubleshooting Guide for Batch-to-Batch Variability
Issue 1: Inconsistent IC50 values in cell-based assays.
You observe that a new batch of KU-59403 (Batch C) exhibits a significantly higher IC50 value for the sensitization of cancer cells to etoposide compared to previous batches (A and B).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent IC50 values.
Hypothetical Data Summary:
The following tables summarize hypothetical QC data for three different batches of KU-59403.
Table 1: Purity and Identity Analysis
| Batch | Purity by HPLC (%) | Major Impurity (%) | Molecular Weight (by MS) |
| A | 99.2 | 0.5 (retention time 4.2 min) | Confirmed |
| B | 98.9 | 0.8 (retention time 4.2 min) | Confirmed |
| C | 95.5 | 3.1 (retention time 5.8 min) | Confirmed |
Table 2: Solubility and Biological Activity
| Batch | Kinetic Solubility in PBS (µM) | ATM Kinase Inhibition IC50 (nM) | Cell Sensitization IC50 (µM) |
| A | 75 | 3.2 | 1.1 |
| B | 72 | 3.5 | 1.3 |
| C | 45 | 15.8 | 5.4 |
Interpretation:
The data suggests that Batch C has a lower purity and a significant new impurity compared to Batches A and B. This correlates with reduced solubility, decreased potency in inhibiting ATM kinase activity, and a weaker ability to sensitize cells to chemotherapy. The impurity in Batch C is likely less active or inactive, leading to the observed decrease in performance.
Issue 2: Reduced inhibition of downstream ATM signaling.
Western blot analysis shows that a new batch of KU-59403 fails to effectively inhibit the phosphorylation of ATM substrates like p53 (Ser15) and Chk2 (Thr68) at concentrations that were effective with previous batches.
Troubleshooting Steps:
-
Confirm Compound Integrity: Re-evaluate the purity and identity of the new batch using HPLC and MS as outlined in the first issue.
-
Verify Stock Solution Concentration: Use UV-Vis spectrophotometry to confirm the concentration of your stock solution. Inaccurate pipetting or solvent evaporation can lead to a lower-than-expected concentration.
-
Assess Compound Stability in Assay Media: KU-59403 may be unstable in certain cell culture media over longer incubation times. Perform a time-course experiment to assess the stability of the compound in your specific assay conditions.
-
Review Experimental Protocol: Ensure consistency in cell density, treatment duration, and the timing of sample collection and processing.
Experimental Protocols
Protocol 1: Quality Control of KU-59403 by HPLC
Objective: To determine the purity of a batch of KU-59403.
Materials:
-
KU-59403 sample
-
HPLC-grade acetonitrile and water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Preparation of KU-59403 Sample:
-
Prepare a 1 mg/mL stock solution of KU-59403 in DMSO.
-
Dilute the stock solution to 20 µg/mL with acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Analysis:
-
The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Protocol 2: In Vitro ATM Kinase Assay
Objective: To determine the IC50 of KU-59403 for ATM kinase inhibition.
Materials:
-
Recombinant human ATM kinase
-
GST-p53 (1-44) substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
KU-59403 serial dilutions in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing ATM kinase and GST-p53 substrate in kinase assay buffer.
-
Add serial dilutions of KU-59403 or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 20 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
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Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
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Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each KU-59403 concentration and determine the IC50 value by non-linear regression.
Protocol 3: Western Blot for Phospho-p53 (Ser15)
Objective: To assess the cellular activity of KU-59403 by measuring the inhibition of DNA damage-induced p53 phosphorylation.
Materials:
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Cancer cell line (e.g., U2OS)
-
KU-59403
-
Etoposide (or other DNA damaging agent)
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Lysis buffer with protease and phosphatase inhibitors
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Primary antibodies: anti-phospho-p53 (Ser15), anti-total p53, anti-β-actin
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HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Pre-treat cells with various concentrations of KU-59403 or DMSO for 1 hour.
-
Induce DNA damage by treating cells with etoposide for 1 hour.
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Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
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Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system.
Signaling Pathways and Workflows
Caption: ATM signaling pathway in response to DNA double-strand breaks.[8][9][10]
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. enfanos.com [enfanos.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abeomics.com [abeomics.com]
How to control for KU 59403 effects on non-cancerous cell lines
Welcome to the technical support center for KU-59403. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using KU-59403, with a specific focus on controlling for its effects on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is KU-59403 and what is its primary mechanism of action?
A1: KU-59403 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] ATM is a critical protein in the DNA Damage Response (DDR) pathway, responsible for detecting DNA double-strand breaks (DSBs) and initiating a signaling cascade to arrest the cell cycle and promote DNA repair.[1][2] By inhibiting ATM, KU-59403 prevents the cell from effectively repairing DSBs, which can lead to cell death, particularly in cancer cells that often have a higher level of DNA damage and are more reliant on these repair pathways.[2]
Q2: Is KU-59403 cytotoxic to non-cancerous cell lines on its own?
A2: Generally, KU-59403 exhibits low cytotoxicity to non-cancerous cells when used as a standalone agent.[1] For instance, the ATM inhibitor CP466722, which has a similar function, showed no adverse effects on the viability of primary and hTERT-immortalized human diploid fibroblasts even after 72 hours of continuous exposure.[3][4] The primary role of KU-59403 is to sensitize cells to DNA-damaging agents like ionizing radiation or topoisomerase inhibitors.[1][5]
Q3: How can I be sure that the observed effects in my non-cancerous cell line are due to on-target ATM inhibition and not off-target effects?
A3: Distinguishing between on-target and off-target effects is crucial. Several experimental strategies can be employed:
-
Use of Control Cell Lines: Compare the effects of KU-59403 in your experimental cell line with its effects in an ATM-deficient cell line (e.g., from an Ataxia-Telangiectasia patient). An on-target effect should not be observed in ATM-deficient cells.[3]
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Western Blotting: Analyze the phosphorylation status of known downstream targets of ATM, such as p53, Chk2, and H2AX.[3] Inhibition of their phosphorylation upon DNA damage induction in the presence of KU-59403 would indicate on-target activity.
-
Dose-Response Analysis: Perform a dose-response curve to identify the lowest effective concentration of KU-59403. Off-target effects are more likely to occur at higher concentrations.[6]
-
Use of Structurally Different ATM Inhibitors: If another selective ATM inhibitor with a different chemical structure produces the same phenotype, it is more likely to be an on-target effect.[6]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Non-Cancerous Cells
If you observe higher-than-expected cytotoxicity in your non-cancerous cell line after treatment with KU-59403, consider the following:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Concentration | Perform a dose-response experiment to determine the EC50 and use the lowest concentration that effectively inhibits ATM. | Reduced cytotoxicity while maintaining ATM inhibition. |
| Off-Target Effects | 1. Perform a kinome-wide selectivity screen. 2. Test another ATM inhibitor with a different chemical scaffold.[6] | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists, it may be an on-target effect in your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%). Run a vehicle-only control. | No cytotoxicity observed in the vehicle-only control. |
| Combined Toxicity with other agents | If co-treating with a DNA-damaging agent, the observed toxicity might be due to potent sensitization. Reduce the concentration of the DNA-damaging agent. | A more manageable level of cytotoxicity for downstream assays. |
Issue 2: Lack of Expected Sensitization to DNA-Damaging Agents
If KU-59403 is not sensitizing your non-cancerous cells to DNA-damaging agents as expected, consider these points:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Concentration | Titrate the concentration of KU-59403 to ensure it is sufficient to inhibit ATM activity in your specific cell line. | Effective inhibition of ATM, leading to sensitization. |
| Timing of Treatment | The timing of KU-59403 administration relative to the DNA-damaging agent is critical. Pre-incubation with KU-59403 before and during exposure to the damaging agent is often necessary. | Proper inhibition of the DNA damage response. |
| Cell Line-Specific Resistance | Your non-cancerous cell line may have robust alternative DNA repair pathways that compensate for ATM inhibition. | This would be a valid biological finding for your specific cell model. |
| Compound Inactivity | Verify the integrity and activity of your KU-59403 stock. | Confirmation that the compound is active. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of KU-59403 against its primary target ATM and other related kinases, providing an indication of its selectivity.
| Kinase | IC50 | Reference |
| ATM | 3 nM | [1] |
| DNA-PK | 9.1 µM | [1] |
| PI3K | 10 µM | [1] |
Lower IC50 values indicate higher potency.
Experimental Protocols
Protocol 1: Validating On-Target ATM Inhibition via Western Blot
This protocol details the steps to confirm that KU-59403 is inhibiting the ATM signaling pathway in your non-cancerous cell line.
-
Cell Seeding: Plate your non-cancerous cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Pre-treatment with KU-59403: Treat the cells with varying concentrations of KU-59403 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Induction of DNA Damage: Expose the cells to a DNA-damaging agent. A common method is to use ionizing radiation (IR) (e.g., 10 Gy) or a radiomimetic chemical like etoposide.
-
Incubation: Incubate the cells for 30-60 minutes post-damage induction to allow for the activation of the ATM pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ATM (Ser1981), phospho-Chk2 (Thr68), and γ-H2AX (Ser139). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: A dose-dependent decrease in the phosphorylation of ATM, Chk2, and H2AX in the KU-59403 treated samples compared to the vehicle control (in the presence of DNA damage) confirms on-target activity.
Visualizations
Caption: ATM Signaling Pathway and Inhibition by KU-59403.
Caption: Experimental workflow for differentiating on- and off-target effects.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 3. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to KU-59403 in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during long-term experimental studies with the ATM inhibitor, KU-59403.
Frequently Asked Questions (FAQs)
1. What is KU-59403 and what is its primary mechanism of action?
KU-59403 is a potent and selective small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3][4][5] ATM is a critical protein in the DNA damage response (DDR) pathway, specifically activated by DNA double-strand breaks (DSBs).[6][7] By inhibiting ATM, KU-59403 prevents the phosphorylation of downstream targets involved in cell cycle arrest and DNA repair.[6] This sensitizes cancer cells to the effects of DNA-damaging agents, such as topoisomerase inhibitors and radiation.[8][9][10][11][12]
2. I am observing decreased sensitivity to KU-59403 in my long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
While specific long-term resistance studies on KU-59403 are limited, acquired resistance to ATM inhibitors can be hypothesized to occur through several mechanisms:
-
Upregulation of Compensatory DNA Repair Pathways: Cells may develop resistance by upregulating alternative DNA repair pathways to bypass the ATM-inhibited pathway. A key compensatory pathway is the ATR (Ataxia Telangiectasia and Rad3-related) signaling cascade.[13] Activation of ATR can take over the role of ATM in signaling for cell cycle arrest and DNA repair, thus reducing the efficacy of KU-59403.
-
Alterations in Downstream Signaling Components: Mutations or altered expression of proteins downstream of ATM in the DNA damage response pathway could lead to resistance. For example, mutations in genes like TP53 can influence the cellular response to ATM inhibition, although studies with KU-59403 suggest its chemosensitization is independent of p53 status.[8][9][10][12]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, is a common mechanism of multidrug resistance.[14][15][16][17] These transporters can actively pump KU-59403 out of the cell, reducing its intracellular concentration and thereby its inhibitory effect.
-
Epigenetic Modifications: Changes in the epigenetic landscape, such as alterations in histone acetylation or DNA methylation, can lead to changes in the expression of genes involved in DNA repair and cell survival pathways, potentially contributing to resistance.[18][19][20][21][22]
-
Target Alteration: Although less common for this class of inhibitors, mutations in the ATM gene that alter the drug-binding site could theoretically confer resistance to KU-59403.
3. How can I overcome or mitigate resistance to KU-59403 in my experiments?
Several strategies can be employed to address resistance:
-
Combination Therapy: The most effective approach is to use KU-59403 in combination with other therapeutic agents.
-
DNA Damaging Agents: KU-59403 has been shown to synergize with topoisomerase I and II poisons (e.g., camptothecin, etoposide, doxorubicin) and radiation.[8][9][10][12]
-
Inhibitors of Compensatory Pathways: Combining KU-59403 with an ATR inhibitor could be a powerful strategy to co-block the two major DNA damage response pathways.[13]
-
PARP Inhibitors: Given the role of ATM in homologous recombination repair, combining KU-59403 with a PARP inhibitor could induce synthetic lethality in certain cancer contexts.[23][24]
-
-
Intermittent Dosing: In long-term studies, continuous exposure to a drug can drive the selection of resistant clones. An intermittent dosing schedule might help to reduce this selective pressure.
-
Characterize Resistant Cells: If resistance develops, it is crucial to characterize the resistant cell lines to understand the underlying mechanism. This can involve genomic sequencing to identify mutations, transcriptomic analysis to assess changes in gene expression (e.g., upregulation of efflux pumps or bypass pathways), and proteomic analysis to look at protein expression and phosphorylation status.
Troubleshooting Guides
Problem 1: Reduced or no sensitization to DNA-damaging agents with KU-59403.
| Possible Cause | Troubleshooting Steps |
| Suboptimal KU-59403 Concentration | Perform a dose-response experiment to determine the optimal concentration of KU-59403 for your specific cell line. The effective concentration can vary between cell types. |
| Incorrect Timing of Drug Administration | The timing of KU-59403 administration relative to the DNA-damaging agent is critical. For in vivo studies, administering KU-59403 immediately prior to the chemotherapeutic agent has shown efficacy.[10] For in vitro assays, a pre-incubation with KU-59403 before adding the DNA-damaging agent is generally recommended. |
| Drug Instability | Prepare fresh stock solutions of KU-59403 regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] |
| Cell Line-Specific Factors | Some cell lines may have intrinsic resistance to ATM inhibition due to pre-existing mutations or expression profiles of DNA repair proteins. |
| Development of Acquired Resistance | See FAQ #2 for potential mechanisms and FAQ #3 for strategies to overcome resistance. |
Problem 2: High background or weak signal in Western blot for ATM pathway proteins.
| Possible Cause | Troubleshooting Steps |
| Low Abundance of Phosphorylated Proteins | Phosphorylated proteins are often present at low levels.[25] Increase the amount of protein loaded onto the gel. Use fresh cell lysates and always include phosphatase and protease inhibitors in your lysis buffer.[25] |
| Suboptimal Antibody Dilution | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background. |
| Inappropriate Blocking Buffer | When detecting phosphorylated proteins, avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background.[26] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead. |
| Phosphatase Activity in Lysates | Prepare lysates quickly on ice and add phosphatase inhibitors immediately to prevent dephosphorylation of your target proteins.[25] |
| Weak Chemiluminescent Signal | Use a more sensitive ECL substrate to enhance the detection of low-abundance proteins. |
Problem 3: Inconsistent results in clonogenic survival assays.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Cell Counting and Seeding | Ensure accurate cell counting using a hemocytometer or an automated cell counter. Pipette cell suspensions thoroughly to ensure a homogenous mixture before seeding.[27] |
| Cell Clumping | Ensure single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. Cell clumps will lead to an overestimation of colony formation. |
| Edge Effects in Multi-well Plates | To minimize edge effects, consider not using the outer wells of the plate or ensure proper humidification in the incubator. |
| Colony Fixation and Staining Issues | Be gentle during washing steps to avoid dislodging colonies.[28] Ensure the colonies are fixed and stained for an adequate amount of time for clear visualization. |
| Suboptimal Incubation Time | Allow sufficient time for colonies to form. The optimal time will vary between cell lines. Monitor plates regularly to determine the best time point for staining. |
Data Presentation
Table 1: In Vitro Efficacy of KU-59403 in Combination with Chemotherapeutic Agents
| Cell Line | Chemotherapeutic Agent (Concentration) | KU-59403 Concentration (µM) | Enhancement Factor / Fold Sensitization | Reference |
| SW620 | Camptothecin (10 nM) | 1.0 | 4-fold | |
| LoVo | Camptothecin (10 nM) | 1.0 | 7-fold | |
| SW620 | Etoposide (0.1 µM) | 1.0 | 2.9 ± 1.5 | |
| SW620 | Etoposide (1 µM) | 1.0 | 11.9 ± 4.7 | |
| LoVo | Etoposide (0.1 µM) | 1.0 | 3.2 ± 0.3 | |
| HCT116 | Etoposide (1 µM) | 1.0 | 2.3 ± 1.6 | |
| HCT116-N7 | Etoposide (1 µM) | 1.0 | 3.8 ± 2.5 | |
| MDA-MB-231 | Etoposide (1 µM) | 1.0 | 3.8 ± 1.8 | |
| SW620 | Doxorubicin (10 nM) | 1.0 | 1.6 ± 0.6 | |
| LoVo | Doxorubicin (10 nM) | 1.0 | 3.1 ± 1.0 | |
| LoVo | Doxorubicin (100 nM) | 1.0 | 1.9 ± 0.7 |
Table 2: In Vivo Efficacy of KU-59403 in Xenograft Models
| Xenograft Model | Treatment | KU-59403 Dose and Schedule | Tumor Growth Delay / Enhancement of Efficacy | Reference |
| SW620 | Etoposide Phosphate | 12.5 mg/kg, once daily | Significant sensitization | [29] |
| SW620 | Etoposide Phosphate | 25 mg/kg, twice daily | 3-fold increase in tumor growth delay | |
| HCT116-N7 | Etoposide Phosphate | 25 mg/kg, twice daily | 3-fold increase in tumor growth delay | |
| SW620 | Irinotecan | Not specified | 144% enhancement of efficacy |
Table 3: Selectivity of KU-59403
| Kinase | IC50 | Reference |
| ATM | 3 nM | [3][5] |
| DNA-PK | 9.1 µM | [3][5] |
| PI3K | 10 µM | [3][5] |
Experimental Protocols
1. Western Blotting for ATM Signaling Pathway
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ATM (Ser1981), anti-phospho-Chk2 (Thr68), anti-phospho-p53 (Ser15)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Clonogenic Survival Assay
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line.
-
Count cells accurately and seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates.
-
-
Treatment:
-
Allow cells to attach overnight.
-
Treat cells with KU-59403 alone, the DNA-damaging agent alone, or the combination for a specified period (e.g., 24 hours).
-
-
Colony Formation:
-
Remove the treatment medium and replace it with fresh medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Treat cells with KU-59403 and/or a DNA-damaging agent for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell populations and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: ATM Signaling Pathway and Inhibition by KU-59403.
Caption: Mechanisms of Acquired Resistance to ATM Inhibitors.
Caption: Experimental Workflow for KU-59403 Efficacy Testing.
References
- 1. biocat.com [biocat.com]
- 2. molnova.cn [molnova.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KU59403|CAS 845932-30-1|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 5. KU 59403|845932-30-1|MOLNOVA [molnova.cn]
- 6. researchgate.net [researchgate.net]
- 7. Targeting DNA repair in cancer: current state and novel approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 10. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Preclinical Evaluation of a Novel ATM Inhibitor, KU59403, In Vitro and In Vivo in p53 Functional and Dysfunctional Models of Human Cancer | Semantic Scholar [semanticscholar.org]
- 12. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. youtube.com [youtube.com]
- 15. Inhibition of DNA Repair by Inappropriate Activation of ATM, PARP, and DNA-PK with the Drug Agonist AsiDNA - Institut Curie [institut-curie.org]
- 16. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 18. academic.oup.com [academic.oup.com]
- 19. The paradigm of drug resistance in cancer: an epigenetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Epigenetic modifications: Key players in cancer heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Compensating for loss of neurodegenerative disease gene ATM offers insights into cancer drug resistance | CRUK CC [crukcambridgecentre.org.uk]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 26. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 27. researchgate.net [researchgate.net]
- 28. Reddit - The heart of the internet [reddit.com]
- 29. aacrjournals.org [aacrjournals.org]
Technical Support Center: KU-59403 for Optimal Radiosensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KU-59403 as a radiosensitizing agent. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is KU-59403 and how does it induce radiosensitization?
KU-59403 is a potent and selective small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a critical protein in the DNA damage response (DDR) pathway, particularly in sensing and initiating the repair of DNA double-strand breaks (DSBs), which are the primary cytotoxic lesions induced by ionizing radiation. By inhibiting ATM, KU-59403 prevents the activation of downstream DNA repair pathways. This leads to an accumulation of radiation-induced DNA damage, ultimately resulting in enhanced cancer cell death, a process known as radiosensitization. This radiosensitizing effect of ATM inhibition has been shown to be independent of the p53 tumor suppressor protein status.
Q2: What is a recommended starting concentration of KU-59403 for in vitro radiosensitization experiments?
Based on preclinical studies, a concentration of 1 µM KU-59403 has been shown to be effective for in vitro chemo- and radiosensitization. At this concentration, KU-59403 was observed to inhibit ATM activity by over 50% in SW620 cells. It is important to note that KU-59403 alone at this concentration was not found to be significantly cytotoxic to a range of human cancer cell lines. However, optimal concentrations may vary depending on the cell line and experimental conditions. Therefore, it is recommended to perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal non-toxic concentration that provides the maximal radiosensitizing effect for your specific model.
Q3: What is a suitable in vivo dosage of KU-59403 for radiosensitization studies in mice?
Q4: How should I prepare KU-59403 for in vitro experiments?
For in vitro experiments, KU-59403 is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: No significant radiosensitization effect is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal KU-59403 Concentration | Perform a dose-response experiment to determine the optimal concentration of KU-59403 for your specific cell line. Test a range of concentrations (e.g., 0.1 µM to 10 µM) in combination with a fixed dose of radiation. |
| Inappropriate Timing of KU-59403 Administration | The timing of KU-59403 administration relative to irradiation is critical. ATM inhibition should ideally coincide with the induction of DNA damage. A common starting point is to pre-incubate cells with KU-59403 for 1-2 hours before irradiation and maintain the inhibitor in the media post-irradiation. |
| Cell Line Resistance | Some cell lines may be inherently resistant to ATM inhibition-mediated radiosensitization due to alternative DNA repair pathways or other genetic factors. Consider using a positive control cell line known to be sensitive to ATM inhibitors. |
| Issues with KU-59403 Compound | Verify the purity and activity of your KU-59403 compound. If possible, test its ability to inhibit ATM activity directly through a western blot for phosphorylated ATM substrates (e.g., p-KAP1, p-CHK2). |
Problem 2: High background cytotoxicity with KU-59403 alone.
| Possible Cause | Troubleshooting Step |
| KU-59403 Concentration is too High | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a range of KU-59403 concentrations to determine the non-toxic dose range for your specific cell line. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is below cytotoxic levels (typically ≤ 0.1%). Prepare a vehicle control with the same DMSO concentration to assess its effect. |
| Extended Incubation Time | Long-term exposure to even low concentrations of some inhibitors can be toxic. Optimize the incubation time of KU-59403 to the minimum duration required to observe a radiosensitizing effect. |
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes key quantitative data for KU-59403 from preclinical studies.
| Parameter | Value | Cell Line(s) | Condition | Reference |
| IC50 (ATM) | 3 nM | N/A | Biochemical Assay | |
| Effective In Vitro Concentration | 1 µM | SW620, LoVo, HCT116, MDA-MB-231 | Chemosensitization | |
| In Vivo Dosage (Chemosensitization) | 25 mg/kg (i.p., twice daily) | SW620, HCT116-N7 xenografts | Greatest chemosensitization | |
| Enhancement of Etoposide Cytotoxicity | 11.9-fold | SW620 | 1 µM KU-59403 + 1 µM Etoposide | |
| Enhancement of Etoposide Cytotoxicity | 3.8-fold | MDA-MB-231 | 1 µM KU-59403 + 1 µM Etoposide | |
| Enhancement of Etoposide Cytotoxicity | 2.3 to 3.8-fold | HCT116 & HCT116-N7 | 1 µM KU-59403 + 1 µM Etoposide |
Key Experimental Methodologies
1. Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive viability after treatment with ionizing radiation.
-
Methodology:
-
Seed single cells in 6-well plates at a density determined by the expected survival fraction for each radiation dose.
-
Allow cells to attach overnight.
-
Pre-treat cells with KU-59403 (or vehicle control) for 1-2 hours.
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Remove the drug-containing medium after a defined period (e.g., 24 hours) and replace it with fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix and stain the colonies with crystal violet.
-
Count colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group and plot the data to generate survival curves.
-
2. γ-H2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks.
-
Methodology:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with KU-59403 and/or radiation as described for the clonogenic assay.
-
Fix the cells at various time points post-irradiation (e.g., 30 minutes, 2, 6, 24 hours).
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the number of γ-H2AX foci per nucleus using a fluorescence microscope.
-
3. Cell Cycle Analysis
This flow cytometry-based assay is used to determine the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Treat cells with KU-59403 and/or radiation.
-
Harvest cells at different time points post-treatment.
-
Fix the cells in cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Mechanism of KU-59403-induced radiosensitization.
Caption: General workflow for in vitro radiosensitization studies.
Validation & Comparative
A Comparative Analysis of the Kinase Selectivity Profiles of KU-59403 and KU-60019
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors, KU-59403 and KU-60019. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies in DNA damage response (DDR) and cancer therapeutics.
Introduction
ATM is a critical serine/threonine kinase that orchestrates the cellular response to DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[1] Inhibition of ATM has emerged as a promising strategy to sensitize cancer cells to chemo- and radiotherapy. KU-59403 and KU-60019 are potent and selective inhibitors of ATM, developed to investigate the therapeutic potential of targeting this key DDR kinase.[2][3] This guide offers a head-to-head comparison of their selectivity against other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, namely DNA-dependent protein kinase (DNA-PK) and ATM- and Rad3-related (ATR) kinase.
Data Presentation: Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50 values) of KU-59403 and KU-60019 against key PIKK family kinases. Lower IC50 values indicate greater potency.
| Kinase Target | KU-59403 IC50 (nM) | KU-60019 IC50 (nM) |
| ATM | 3 | 6.3 |
| DNA-PK | 9100 | 1700 |
| ATR | >10000 (approx. 1000-fold selective for ATM) | >10000 |
| PI3K | 10000 | Not widely reported |
Data compiled from multiple sources.[2][4][5]
Based on the available data, KU-59403 demonstrates approximately twofold greater potency against ATM compared to KU-60019.[5] Both compounds exhibit remarkable selectivity for ATM over other PIKK family members. KU-59403 is reported to be at least 1000-fold more selective for ATM compared to other PIKKs tested.[2] KU-60019 also shows high selectivity, with IC50 values for DNA-PK and ATR being approximately 270- and 1600-fold higher than for ATM, respectively.[5]
Signaling Pathway and Inhibitor Action
The diagram below illustrates the central roles of ATM, ATR, and DNA-PK in the DNA damage response pathway and indicates the points of inhibition by KU-59403 and KU-60019.
Caption: DNA Damage Response Pathway and ATM Inhibition.
Experimental Protocols
The following are representative protocols for key experiments used to determine the selectivity and efficacy of kinase inhibitors like KU-59403 and KU-60019.
In Vitro Kinase Inhibition Assay
This assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human ATM, DNA-PK, and ATR kinases
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP)
-
Kinase reaction buffer
-
KU-59403 or KU-60019 at various concentrations
-
Phosphocellulose paper or other capture method
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add the inhibitor (KU-59403 or KU-60019) at a range of concentrations to the reaction mixture. A DMSO control (vehicle) should be included.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a strong acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Western Blotting for Phosphorylation of ATM Targets
This method is used to assess the in-cell activity of ATM inhibitors by measuring the phosphorylation of downstream targets.
Materials:
-
Cell lines (e.g., human cancer cell lines)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
KU-59403 or KU-60019
-
Lysis buffer with phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-phospho-CHK2 (Thr68), anti-total p53, anti-total CHK2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of KU-59403, KU-60019, or vehicle (DMSO) for a specified time.
-
Induce DNA damage (e.g., by exposing cells to ionizing radiation).
-
After a designated post-treatment time, harvest the cells and prepare cell lysates using lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control.
Clonogenic Survival Assay for Radiosensitization
This assay determines the ability of a single cell to grow into a colony and is the gold standard for measuring the cytotoxic and radiosensitizing effects of a compound.
Materials:
-
Cell lines
-
Cell culture medium and supplements
-
KU-59403 or KU-60019
-
A source of ionizing radiation (e.g., X-ray irradiator)
-
Cell culture plates or flasks
-
Trypsin-EDTA
-
Fixing solution (e.g., methanol:acetic acid)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Plate a known number of cells into multiple culture dishes. The number of cells plated will depend on the expected survival rate at different radiation doses.
-
Allow the cells to attach overnight.
-
Treat the cells with a fixed concentration of KU-59403, KU-60019, or vehicle.
-
After a short incubation period, irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the cells for a period that allows for colony formation (typically 10-14 days).
-
Fix the colonies with a fixing solution and stain them with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
Plot the surviving fraction as a function of the radiation dose to generate survival curves and determine the dose enhancement ratio.
Conclusion
Both KU-59403 and KU-60019 are highly potent and selective inhibitors of ATM kinase. KU-59403 exhibits a slight potency advantage over KU-60019 in in vitro kinase assays. The high selectivity of both compounds against other PIKK family kinases makes them excellent tools for investigating the specific roles of ATM in the DNA damage response and for preclinical studies exploring ATM inhibition as a cancer therapy strategy. The choice between these two inhibitors may depend on the specific experimental context, including the cell type and the desired concentration for effective ATM inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
- 4. Frontiers | Beyond the Trinity of ATM, ATR, and DNA-PK: Multiple Kinases Shape the DNA Damage Response in Concert With RNA Metabolism [frontiersin.org]
- 5. DNA-PKcs, ATM, and ATR Interplay Maintains Genome Integrity during Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: ATM Inhibitors KU-59403 and AZD0156 in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with high rates of recurrence and resistance to standard therapies. A key mechanism of this resistance lies in the tumor's robust DNA damage response (DDR), primarily orchestrated by the Ataxia-Telangiectasia Mutated (ATM) kinase. Consequently, ATM inhibitors have emerged as a promising therapeutic strategy to sensitize glioblastoma cells to chemo- and radiotherapy. This guide provides a detailed head-to-head comparison of two notable ATM inhibitors, KU-59403 and AZD0156, based on available preclinical data.
While direct comparative studies of KU-59403 and AZD0156 in glioblastoma are limited, this guide synthesizes data from individual studies on these compounds and their closely related analogs to provide a comprehensive overview for the research community. For KU-59403, data from its potent and structurally similar predecessor, KU-60019, is utilized to infer its potential efficacy in glioblastoma. For AZD0156, we draw upon its discovery data and preclinical studies of the brain-penetrant ATM inhibitor, AZD1390, which shares a similar mechanism of action.
At a Glance: Key Differences
| Feature | KU-59403 (Data primarily from KU-60019 in GBM) | AZD0156 (Data from discovery & related compounds in GBM) |
| Target | Ataxia-Telangiectasia Mutated (ATM) Kinase | Ataxia-Telangiectasia Mutated (ATM) Kinase |
| Reported Potency (Enzymatic IC50) | 3 nM[1] | 0.58 nM |
| Glioblastoma Cellular Potency | Sub-micromolar concentrations inhibit DDR[2] | Potent cellular activity (IC50 of 0.78 nM for AZD1390)[3] |
| Key Preclinical Findings in GBM | Radiosensitizes glioma cells, inhibits migration and invasion[4][5] | Potentiates radiotherapy in preclinical models (AZD1390) |
| Blood-Brain Barrier Penetration | Limited | Limited (AZD0156); Optimized for penetration in next-generation compounds (AZD1390) |
Mechanism of Action: Targeting the DNA Damage Response
Both KU-59403 and AZD0156 are potent and selective inhibitors of ATM kinase. In response to DNA double-strand breaks (DSBs) induced by ionizing radiation or chemotherapy, ATM is activated and phosphorylates a cascade of downstream proteins. This signaling cascade initiates cell cycle arrest, DNA repair, and, in some cases, apoptosis. By inhibiting ATM, these drugs prevent the cancer cells from repairing DNA damage, leading to an accumulation of lethal genomic instability and ultimately cell death, a concept known as synthetic lethality when combined with DNA-damaging agents.
Quantitative Data Summary
The following tables summarize the available quantitative data for KU-59403 (and its analog KU-60019) and AZD0156 (and its analog AZD1390) in glioblastoma models. It is important to note that these data are collated from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Potency and Efficacy
| Parameter | KU-59403 / KU-60019 | AZD0156 / AZD1390 | Source |
| Enzymatic IC50 (ATM) | 3 nM (KU-59403) | 0.58 nM (AZD0156) | |
| Cellular IC50 (GBM) | Not explicitly reported for KU-59403. 300 nM of KU-60019 completely inhibits radiation-induced p53 phosphorylation in U1242 glioma cells. | Not explicitly reported for AZD0156. 0.78 nM (AZD1390) in cellular assays. | |
| Radiosensitization (Dose Enhancement Ratio - DER) | DER of 4.4 with 10 µM KU-60019 in glioma cells. | Significant radiosensitization observed with AZD1390 in glioma cell lines. |
Table 2: In Vivo Efficacy in Glioblastoma Models
| Parameter | KU-59403 / KU-60019 | AZD0156 / AZD1390 | Source |
| Animal Model | Orthotopic xenograft models of GBM (KU-60019). | Syngeneic and patient-derived orthotopic xenograft models (AZD1390). | |
| Treatment Regimen | Intratumoral administration of KU-60019 with radiation. | Oral administration of AZD1390 in combination with daily fractions of radiation. | |
| Outcome | Significantly increased survival of mice (2-3 fold over controls) with combined KU-60019 and radiation. | Significantly induced tumor regressions and increased animal survival compared to radiation alone. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Protocol Details:
-
Cell Seeding: Glioblastoma cells (e.g., U87, U251) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the ATM inhibitor or vehicle control (DMSO). Cells are typically incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as the ratio of the absorbance of treated cells to that of control cells, expressed as a percentage. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.
Clonogenic Survival Assay for Radiosensitization
This "gold standard" assay assesses the ability of a single cell to proliferate and form a colony after treatment, providing a measure of long-term cell survival and the radiosensitizing effects of a drug.
Protocol Details:
-
Cell Plating: Glioblastoma cells are seeded at low densities in 6-well plates to allow for individual colony formation.
-
Inhibitor Treatment: Cells are pre-treated with a fixed, non-toxic concentration of the ATM inhibitor (e.g., 300 nM KU-60019) for 1-2 hours before irradiation.
-
Irradiation: Cells are exposed to graded doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: The cells are then incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each radiation dose is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the non-irradiated control wells. The dose enhancement ratio (DER) is calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.
Orthotopic Glioblastoma Xenograft Model
In vivo models are critical for evaluating the therapeutic efficacy and pharmacokinetic/pharmacodynamic properties of drug candidates in a more physiologically relevant setting.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 4. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Activity of KU-59403: A Comparative Guide Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
Introduction to KU-59403 and its Target: ATM
KU-59403 is a small molecule inhibitor that targets the ATM kinase with high potency and selectivity.[1][2][3] ATM is a critical apical kinase in the DNA damage response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs).[1][2] Upon activation, ATM phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity. In cancer cells, inhibition of ATM by KU-59403 can prevent the repair of DNA damage induced by chemo- or radiotherapy, leading to synthetic lethality and enhanced tumor cell killing.[1][2] Validating that the observed cellular effects of KU-59403 are indeed a direct consequence of ATM inhibition is paramount for its clinical development.
CRISPR-Cas9 as the Gold Standard for On-Target Validation
CRISPR-Cas9 technology offers a precise and powerful method for validating the on-target activity of a drug by genetically ablating its putative target. The fundamental principle is that if a drug's effect is on-target, then the genetic knockout of that target should phenocopy the drug's effect. Conversely, cells lacking the target should become resistant to the drug.
Comparative Data: KU-59403 vs. ATM Knockout
The following tables present a summary of the observed effects of KU-59403 from various studies and the expected or reported phenotypes of ATM knockout. It is crucial to note that this is not a direct, side-by-side comparison from a single study but a compilation from different sources.
Table 1: Comparison of Effects on Cell Viability and Sensitization to DNA Damaging Agents
| Parameter | KU-59403 Treatment | CRISPR-mediated ATM Knockout | Key Findings |
| Intrinsic Cytotoxicity | Minimal cytotoxicity as a single agent in various cancer cell lines (e.g., SW620, LoVo, HCT116).[1][2] | Generally, ATM knockout alone does not significantly impact the viability of many cancer cell lines under normal growth conditions. | Both KU-59403 and ATM knockout are not intrinsically lethal to cancer cells in the absence of exogenous DNA damage. |
| Sensitization to Topoisomerase Inhibitors (e.g., Etoposide, Camptothecin) | Significantly enhances the cytotoxicity of etoposide and camptothecin in cell lines like SW620 and LoVo.[1][2][3] | ATM-deficient cells are hypersensitive to topoisomerase inhibitors. | This parallel observation strongly suggests that the chemosensitizing effect of KU-59403 is mediated through ATM inhibition. |
| Sensitization to Ionizing Radiation (IR) | Potentiates the effects of ionizing radiation, leading to decreased cell survival. | ATM-deficient cells are known to be highly sensitive to ionizing radiation. | This provides another line of evidence for the on-target activity of KU-59403. |
Table 2: Comparison of Effects on DNA Damage Response and Cell Cycle
| Parameter | KU-59403 Treatment | CRISPR-mediated ATM Knockout | Key Findings |
| Phosphorylation of ATM Substrates (e.g., Chk2, p53) | Inhibits the IR-induced phosphorylation of downstream ATM targets. | ATM knockout cells show a complete lack of phosphorylation of ATM-specific substrates in response to DNA double-strand breaks. | KU-59403 effectively blocks the signaling cascade downstream of ATM, consistent with on-target inhibition. |
| Formation of γH2AX foci | Does not prevent the initial formation of γH2AX foci (a marker of DSBs) but may alter their resolution. | ATM knockout cells still form γH2AX foci, as other kinases like DNA-PK can also phosphorylate H2AX. | This highlights the complexity of the DDR and the need for specific downstream readouts to assess ATM activity. |
| Cell Cycle Arrest | Abrogates the G2/M checkpoint arrest induced by DNA damage, forcing cells into mitosis with damaged DNA.[1] | ATM-deficient cells exhibit a defective G2/M checkpoint in response to DNA double-strand breaks. | The impact of KU-59403 on cell cycle progression mirrors the phenotype of ATM loss, further validating its on-target effect. |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of ATM for KU-59403 Validation
This protocol outlines the key steps to validate the on-target activity of KU-59403 by generating and testing an ATM knockout cancer cell line.
1. gRNA Design and Vector Construction:
-
Design at least two to three single guide RNAs (sgRNAs) targeting early exons of the human ATM gene to ensure a functional knockout.
-
Use online design tools (e.g., CHOPCHOP, CRISPOR) to minimize off-target effects.
-
Synthesize and clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., lentiCRISPRv2).
-
Include a non-targeting sgRNA as a negative control.
2. Lentivirus Production and Transduction:
-
Co-transfect the sgRNA-Cas9 vector along with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).
-
Harvest the lentiviral particles and transduce the cancer cell line of interest (e.g., SW620, A549).
3. Selection and Clonal Isolation:
-
Select transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Perform single-cell sorting or limiting dilution to isolate clonal populations.
4. Validation of ATM Knockout:
-
Expand the clonal populations.
-
Confirm the knockout at the genomic level by Sanger sequencing of the targeted locus (e.g., using TIDE or ICE analysis).
-
Validate the absence of ATM protein expression by Western blotting.
5. Phenotypic Assays:
-
Cell Viability/Clonogenic Survival Assay:
-
Seed wild-type (WT) and ATM knockout (KO) cells at a low density.
-
Treat with a dose-response of KU-59403 alone, a DNA damaging agent (e.g., etoposide) alone, and the combination of both.
-
After an appropriate incubation period, stain the colonies and quantify cell survival.
-
Expected Outcome: ATM KO cells should show a similar sensitivity to the DNA damaging agent as WT cells treated with KU-59403. Furthermore, ATM KO cells should be resistant to KU-59403's sensitizing effect.
-
-
DNA Damage Response Assay (Western Blot):
-
Treat WT and ATM KO cells with a DNA damaging agent (e.g., ionizing radiation or etoposide) in the presence or absence of KU-59403.
-
Lyse the cells at different time points and perform Western blotting for phosphorylated ATM substrates (e.g., p-Chk2, p-p53).
-
Expected Outcome: KU-59403 should block the phosphorylation of ATM substrates in WT cells, mirroring the lack of phosphorylation in ATM KO cells.
-
-
Cell Cycle Analysis:
-
Treat WT and ATM KO cells with a DNA damaging agent with or without KU-59403.
-
Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry.
-
Expected Outcome: KU-59403 should abrogate the G2/M checkpoint in WT cells, a phenotype that should be similar to that of ATM KO cells.
-
Alternative Methods for On-Target Validation
While CRISPR provides the highest level of genetic validation, other biochemical and biophysical methods can provide complementary evidence of on-target activity.
Table 3: Comparison of Alternative On-Target Validation Methods
| Method | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular context. | Provides direct evidence of target engagement in intact cells; can be adapted for high-throughput screening. | Does not directly measure inhibition of enzymatic activity; requires a specific antibody for the target protein. |
| Affinity Chromatography coupled with Mass Spectrometry | KU-59403 is immobilized on a resin and used to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry. | Unbiased approach to identify direct binding partners; can reveal potential off-targets. | In vitro method that may not fully recapitulate the cellular environment; requires chemical modification of the drug. |
| Kinome-wide Profiling | The activity of KU-59403 is tested against a large panel of purified kinases. | Provides a broad overview of the inhibitor's selectivity across the kinome; helps to identify potential off-target kinases. | In vitro assay that may not reflect the inhibitor's selectivity in a cellular context; does not confirm on-target activity for the observed cellular phenotype. |
| Drug-Resistant Mutant Target | A mutant version of ATM that is resistant to KU-59403 binding is expressed in cells. | If cells expressing the mutant are resistant to the drug's effects, it strongly suggests on-target activity. | Requires prior knowledge of the drug's binding site and the ability to generate a resistant mutant that retains its function. |
Visualizing the Validation Strategy
ATM Signaling Pathway and KU-59403 Inhibition
Caption: ATM signaling pathway activated by DNA double-strand breaks and inhibited by KU-59403.
Experimental Workflow for On-Target Validation of KU-59403 using CRISPR
Caption: Workflow for validating the on-target activity of KU-59403 using CRISPR-Cas9.
Conclusion
Validating the on-target activity of a potent and selective inhibitor like KU-59403 is a critical step in its preclinical and clinical development. While various methods can provide evidence of target engagement, CRISPR-Cas9-mediated gene knockout stands as the most definitive approach. By genetically removing the target protein, ATM, researchers can directly assess whether the cellular effects of KU-59403 are a true consequence of its intended mechanism of action. The experimental framework provided in this guide offers a robust strategy for performing such validation studies. The convergence of data from genetic, biochemical, and cellular assays will build a strong and compelling case for the on-target activity of KU-59403, paving the way for its successful translation into a therapeutic agent.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to ATM Inhibitors for Use Alongside KU-59403
For researchers and drug development professionals investigating the intricate DNA damage response (DDR) pathways, ataxia-telangiectasia mutated (ATM) kinase is a pivotal target. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents, offering a promising therapeutic strategy. KU-59403 has been a significant compound in the preclinical development of ATM inhibitors, demonstrating good tissue distribution and chemosensitization in vivo.[1][2] This guide provides a comparative overview of alternative ATM inhibitors, presenting their performance alongside KU-59403 with supporting experimental data to aid in the selection of the most suitable compounds for research and development.
Since the first ATM inhibitor was described, at least 12 other notable compounds have been developed, with eight entering clinical trials.[3] This guide will focus on a selection of these inhibitors, detailing their potency, selectivity, and cellular effects in comparison to KU-59403.
Comparative Performance of ATM Inhibitors
The following table summarizes the in vitro potency and selectivity of KU-59403 and a selection of alternative ATM inhibitors against ATM and other related kinases in the PI3K-like kinase (PIKK) family.
| Inhibitor | ATM IC50 (nM) | DNA-PK IC50 (µM) | PI3K IC50 (µM) | ATR IC50 (µM) | mTOR IC50 (µM) | Selectivity vs. PIKKs | Reference |
| KU-59403 | 3 | 9.1 | 10 | >1000-fold vs. others | >1000-fold vs. others | High | [4][5][6] |
| KU-55933 | 13 | >100 | >100 | >100 | >100 | >100-fold vs. others | [5][7] |
| KU-60019 | 6.3 | - | - | - | - | Improved vs. KU-55933 | [5] |
| AZD0156 | 0.58 | - | - | >400-fold vs. ATM | >400-fold vs. ATM | High | [5] |
| M3541 | <1 (~0.25) | >100-fold vs. ATM | >100-fold vs. ATM | Negligible inhibition | Negligible inhibition | High | [5][8][9] |
| M4076 | ~0.2 | - | - | - | - | Remarkable selectivity | [10][11] |
Key Observations:
-
Potency: Newer generation inhibitors such as AZD0156, M3541, and M4076 exhibit sub-nanomolar potency against ATM, representing a significant improvement over the first-generation inhibitor KU-55933 and even KU-59403.[5][8][9][10][11]
-
Selectivity: KU-59403 demonstrates high selectivity (>1000-fold) for ATM over other PIKK family members like DNA-PK and PI3K.[4][5][12] M3541 and M4076 also show remarkable selectivity against a broad panel of kinases.[8][9][10][11] High selectivity is crucial to minimize off-target effects and associated toxicities.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of ATM in the DNA damage response and a typical workflow for evaluating ATM inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments cited in the evaluation of ATM inhibitors.
1. ATM Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified ATM kinase by 50%.
-
Methodology:
-
Purified recombinant ATM kinase is incubated with a specific substrate (e.g., a peptide containing the ATM recognition motif) and ATP (often radiolabeled, e.g., [γ-³²P]ATP) in a kinase reaction buffer.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper binding or specific antibody capture).
-
The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.
-
IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Clonogenic Survival Assay
-
Objective: To assess the long-term reproductive viability of cancer cells after treatment with a DNA damaging agent in the presence or absence of an ATM inhibitor.
-
Methodology:
-
Cancer cells are seeded at a low density in multi-well plates and allowed to attach overnight.
-
Cells are treated with a DNA damaging agent (e.g., ionizing radiation, etoposide) with or without the ATM inhibitor for a specified duration (e.g., 16 hours).[12]
-
The treatment medium is removed, and cells are washed and cultured in fresh medium for a period that allows for colony formation (typically 10-14 days).
-
Colonies are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Colonies containing at least 50 cells are counted.
-
The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.
-
3. Western Blotting for ATM Signaling
-
Objective: To detect the phosphorylation status of ATM and its downstream targets (e.g., CHK2, p53, KAP1) as a measure of ATM activity in cells.
-
Methodology:
-
Cells are treated with a DNA damaging agent to induce ATM activation, with or without pre-incubation with an ATM inhibitor.
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-ATM Ser1981, p-CHK2 Thr68) and total proteins.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the efficacy of an ATM inhibitor in enhancing the anti-tumor activity of a DNA damaging agent in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells to establish tumors.[12]
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, ATM inhibitor alone, DNA damaging agent alone, combination of ATM inhibitor and DNA damaging agent).
-
The ATM inhibitor is administered (e.g., orally or intraperitoneally) at a specified dose and schedule, often prior to the administration of the DNA damaging agent.[12]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The anti-tumor efficacy is assessed by comparing the tumor growth inhibition between the different treatment groups.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-ATM).
-
Summary and Future Directions
The landscape of ATM inhibitors has evolved significantly since the development of early compounds. While KU-59403 remains a valuable tool for preclinical research, newer agents such as AZD0156, M3541, and M4076 offer increased potency and, in some cases, improved pharmacokinetic properties.[5][8][9] Several of these next-generation inhibitors have advanced into clinical trials, underscoring the therapeutic potential of targeting ATM in oncology.[3][13][14] The choice of an appropriate ATM inhibitor will depend on the specific research question, the experimental model, and the desired combination therapy. The data and protocols presented in this guide provide a foundation for making informed decisions in the ongoing effort to leverage ATM inhibition for cancer therapy.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Preclinical Evaluation of a Novel ATM Inhibitor, KU59403, In Vitro and In Vivo in p53 Functional and Dysfunctional Models of Human Cancer | Semantic Scholar [semanticscholar.org]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Facebook [cancer.gov]
A Comparative Analysis: Unraveling the Effects of ATM Inhibition by KU-59403 versus siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the Ataxia-Telangiectasia Mutated (ATM) kinase is critical for advancing cancer therapy. This guide provides a comparative analysis of two common methodologies for inhibiting ATM function: the small molecule inhibitor KU-59403 and siRNA-mediated gene knockdown. By examining experimental data and protocols, this guide aims to offer a clear, objective comparison to inform experimental design and data interpretation.
The ATM kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in cell cycle arrest, DNA repair, and apoptosis.[1][2] Its central role in maintaining genomic integrity makes it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.[3][4] Both KU-59403, a potent and selective ATM inhibitor, and siRNA, which silences gene expression, are powerful tools to probe the consequences of ATM inactivation.[3][5] This guide delves into a cross-validation of their effects, drawing upon published experimental data.
Quantitative Data Comparison
The following tables summarize the quantitative effects of KU-59403 and ATM siRNA on key cellular processes, namely radiosensitization and DNA damage marker expression.
Table 1: Comparison of Radiosensitization Effects
| Method | Cell Line | Endpoint | Result | Reference |
| KU-59403 | SW620 (colorectal) | Clonogenic Survival | 4-fold enhancement of camptothecin cytotoxicity | [3] |
| LoVo (colorectal) | Clonogenic Survival | 7-fold enhancement of camptothecin cytotoxicity | [3] | |
| HCT116 (colorectal) | Clonogenic Survival | 2 to 3-fold sensitization to etoposide | [3] | |
| ATM siRNA | U251 (glioma stem) | Cell Viability (CCK-8) | Significant decrease in cell proliferation post-irradiation | [5] |
| A172 (glioma stem) | Cell Viability (CCK-8) | Significant decrease in cell proliferation post-irradiation | [5] | |
| U251 (glioma stem) | Colony Formation | Lower survival fractions post-irradiation | [5] | |
| A172 (glioma stem) | Colony Formation | Lower survival fractions post-irradiation | [5] |
Table 2: Comparison of Effects on DNA Damage Markers
| Method | Cell Line | Marker | Result | Reference |
| KU-59403 | MDA-MB-231 (breast) | IR-induced ATM activity | ~50% inhibition | [3] |
| HCT116 (colorectal) | IR-induced ATM activity | >50% inhibition | [3] | |
| ATM siRNA | U251 (glioma stem) | γ-H2AX foci | Abrogation of radiation-induced γ-H2AX expression | [6] |
| A172 (glioma stem) | γ-H2AX foci | Abrogation of radiation-induced γ-H2AX expression | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for KU-59403 treatment and ATM siRNA knockdown.
KU-59403 Treatment Protocol
This protocol is based on methodologies described for in vitro chemosensitization assays.[3]
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the course of the experiment.
-
Drug Preparation: Prepare a stock solution of KU-59403 in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 1.0 µM).
-
Treatment: Expose exponentially growing cells to the DNA-damaging agent (e.g., etoposide, camptothecin) with or without KU-59403 for a specified duration, typically 16 hours.
-
Washout and Incubation: After the treatment period, wash the cells with fresh medium to remove the drugs and continue incubation to allow for colony formation or for analysis at specific time points.
-
Endpoint Analysis: Assess the desired endpoint, such as cell viability using a clonogenic assay or protein phosphorylation via Western blotting.
ATM siRNA Knockdown Protocol
This protocol is a general guideline for siRNA-mediated gene silencing in cancer cell lines.[6][7]
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute the ATM-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in the same medium. Mix the diluted siRNA and transfection reagent and incubate to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours at 37°C.
-
Medium Change: After incubation, replace the transfection medium with a complete growth medium.
-
Incubation and Analysis: Incubate the cells for 24-72 hours to allow for target gene knockdown. The optimal time should be determined empirically.
-
Verification of Knockdown: Assess the efficiency of ATM knockdown at the mRNA level using RT-qPCR and at the protein level using Western blotting.
-
Functional Assays: Following confirmation of knockdown, proceed with functional assays, such as irradiation and subsequent analysis of cell survival or DNA damage markers.
Visualizing the Mechanisms
To better understand the points of intervention for KU-59403 and ATM siRNA, the following diagrams illustrate the ATM signaling pathway and a typical experimental workflow.
Caption: ATM signaling pathway and points of inhibition.
Caption: Comparative experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. siRNA Knockdown of RRM2 Effectively Suppressed Pancreatic Tumor Growth Alone or Synergistically with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking KU-59403: A Comparative Guide to PI3K-like Kinase Inhibitors
In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K)-like kinase (PIKK) family have emerged as critical tools for researchers and drug developers. KU-59403, a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, represents a significant advancement in this class. This guide provides a comprehensive benchmark of KU-59403 against other key PIKK and PI3K inhibitors, supported by experimental data to inform research and development decisions.
Introduction to KU-59403
KU-59403 is a small molecule inhibitor that demonstrates high potency and selectivity for ATM, a master regulator of the DNA damage response (DDR).[1] By targeting ATM, KU-59403 can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation, making it a promising candidate for combination therapies. Its development arose from the need for ATM inhibitors with improved pharmacological properties over earlier compounds like KU-55933.[1]
Comparative Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (the concentration required to inhibit the target) and its selectivity (the degree to which it inhibits the intended target over other kinases). The following table summarizes the half-maximal inhibitory concentration (IC50) values of KU-59403 and other relevant inhibitors against a panel of PIKK family members and classical PI3K isoforms.
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| KU-59403 | ATM | 3 | Potent and selective ATM inhibitor.[1] |
| DNA-PK | 9,100 | Over 3000-fold selectivity for ATM over DNA-PK.[2] | |
| PI3K | 10,000 | Over 3300-fold selectivity for ATM over PI3K.[2] | |
| ATR | >10,000 | Highly selective against ATR.[1] | |
| mTOR | 14,000 | Highly selective against mTOR.[1] | |
| KU-55933 | ATM | 13 | Predecessor to KU-59403.[1] |
| DNA-PK | 2,500 | ||
| PI3K | 1,700 | ||
| ATR | >10,000 | ||
| mTOR | 9,300 | ||
| KU-60019 | ATM | 6.3 | An improved analog of KU-55933.[3] |
| AZD0156 | ATM | 0.58 (cell IC50) | Highly selective ATM inhibitor.[4] |
| DNA-PK | 140 (enzyme) | ||
| ATR | 6,200 (cell) | ||
| mTOR | 610 (cell) | ||
| PI3Kα | 1,400 (cell) | ||
| NU7441 | DNA-PK | 14 | Potent and selective DNA-PK inhibitor.[5] |
| ATM | >10,000 | Highly selective for DNA-PK. | |
| PI3K | >5,000 | Highly selective for DNA-PK. | |
| NVP-BEZ235 | PI3Kα | 4 | Dual PI3K/mTOR inhibitor.[6] |
| PI3Kβ | 75 | ||
| PI3Kδ | 7 | ||
| PI3Kγ | 5 | ||
| mTOR | 20.7 | ||
| GDC-0980 | PI3Kα | 5 | Dual PI3K/mTOR inhibitor.[7] |
| PI3Kβ | 27 | ||
| PI3Kδ | 7 | ||
| PI3Kγ | 14 | ||
| mTOR | 17 (Ki) | ||
| BKM120 | PI3Kα | 52 | Pan-Class I PI3K inhibitor.[8] |
| PI3Kβ | 166 | ||
| PI3Kδ | 116 | ||
| PI3Kγ | 262 | ||
| DNA-PK | >5,000 | ||
| mTOR | >5,000 |
Note: IC50 values are sourced from various publications and may have been determined using different assay conditions. Direct comparison should be made with caution.
Signaling Pathway Context
The PI3K/ATM signaling network is a complex cascade that governs cell survival, proliferation, and DNA repair. The following diagram illustrates the key players and the points of intervention for the discussed inhibitors.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 6. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
ATM Inhibitor KU-59403 Demonstrates Efficacy Independent of p53 Status in Cancer Models
A preclinical evaluation of the novel Ataxia-Telangiectasia Mutated (ATM) inhibitor, KU-59403, reveals its potential as a chemosensitization and radiosensitization agent in both p53 functional and dysfunctional human cancer models. The study indicates that the efficacy of KU-59403 in enhancing the cytotoxicity of DNA-damaging agents is not dependent on the p53 tumor suppressor protein status of the cancer cells. This suggests a broader applicability of ATM inhibitors in cancer therapy, irrespective of the common p53 mutations found in tumors.
KU-59403 is a potent and selective inhibitor of ATM kinase, a critical protein that signals DNA double-strand breaks to initiate cell cycle arrest and DNA repair, often through a p53-dependent pathway.[1][2] By inhibiting ATM, KU-59403 is designed to sensitize cancer cells to agents that cause DNA damage, such as chemotherapy and radiation.
Comparative Efficacy in p53 Functional and Dysfunctional Cell Lines
In vitro studies demonstrate that KU-59403 is not cytotoxic on its own but significantly enhances the cell-killing effects of topoisomerase poisons like camptothecin, etoposide, and doxorubicin in various human cancer cell lines.[1] A key finding is that this chemosensitization is observed in cancer cells regardless of their p53 status. For instance, there was no consistent difference in the enhancement of cytotoxicity in LoVo cells, which have wild-type p53, compared to SW620 cells, which have mutant p53.[1] This suggests that while ATM can signal through p53, its inhibition can also lead to cancer cell sensitization through p53-independent mechanisms.[1][3]
Table 1: In Vitro Cytotoxicity Enhancement by KU-59403 in p53 Functional vs. Dysfunctional Colorectal Cancer Cell Lines [1]
| Cell Line | p53 Status | Chemotherapeutic Agent | KU-59403 Concentration | Enhancement Factor (Mean ± SD) |
| LoVo | Wild-type | Camptothecin (10 nM) | 1 µM | 2.5 ± 0.5 |
| SW620 | Mutant | Camptothecin (10 nM) | 1 µM | 1.8 ± 0.3 |
| LoVo | Wild-type | Etoposide (1 µM) | 1 µM | 2.8 ± 0.8 |
| SW620 | Mutant | Etoposide (1 µM) | 1 µM | 12.0 ± 4.1 |
| LoVo | Wild-type | Doxorubicin (100 nM) | 1 µM | 1.7 ± 0.2 |
| SW620 | Mutant | Doxorubicin (100 nM) | 1 µM | 2.1 ± 0.5 |
Enhancement factor is defined as the survival with the cytotoxic agent alone divided by the survival with the cytotoxic agent plus KU-59403.
In Vivo Antitumor Activity
The efficacy of KU-59403 was further evaluated in in vivo xenograft models using human colon cancer cell lines. When administered to mice, KU-59403 demonstrated good tissue distribution, reaching concentrations in tumor xenografts sufficient for in vitro activity for at least 4 hours.[1][4] In combination with topoisomerase poisons, KU-59403 significantly enhanced antitumor activity in both SW620 (p53 mutant) and HCT116 (p53 wild-type) xenografts.[1][2] This chemosensitization was achieved at doses of KU-59403 that were non-toxic alone and well-tolerated in combination with chemotherapy.[1]
Table 2: In Vivo Antitumor Efficacy of KU-59403 in Combination with Topoisomerase Poisons [1][5]
| Xenograft Model | p53 Status | Combination Therapy | Tumor Growth Delay |
| SW620 | Mutant | Etoposide + KU-59403 | Significantly increased compared to etoposide alone |
| HCT116 | Wild-type | Topotecan + KU-59403 | Significantly increased compared to topotecan alone |
Experimental Protocols
Cell Lines and Culture
Human cancer cell lines used in the studies included LoVo (colon, p53 wild-type), SW620 (colon, p53 mutant), HCT116 (colon, p53 wild-type), and MDA-MB-231 (breast, p53 mutant).[1] Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
In Vitro Cytotoxicity Assay
Cell viability was assessed using a sulforhodamine B (SRB) assay. Cells were seeded in 96-well plates and allowed to attach overnight. They were then exposed to various concentrations of cytotoxic agents with or without KU-59403 for a specified duration. Following treatment, cells were fixed, stained with SRB, and the absorbance was measured to determine cell survival.[1]
In Vivo Xenograft Studies
Female athymic nude mice were subcutaneously inoculated with human cancer cells.[4][5] When tumors reached a palpable size, mice were randomized into treatment groups. KU-59403 was administered intraperitoneally, and chemotherapeutic agents were given via their respective standard routes.[4][5] Tumor volume and body weight were monitored regularly to assess efficacy and toxicity.[1]
Visualizing the Mechanism and Workflow
ATM Signaling Pathway in Response to DNA Damage
The following diagram illustrates the central role of ATM in the DNA damage response and its signaling through p53-dependent and independent pathways. KU-59403 acts by inhibiting the kinase activity of ATM.
Experimental Workflow for In Vivo Efficacy Assessment
This diagram outlines the general workflow for evaluating the in vivo chemosensitization effect of KU-59403 in a xenograft mouse model.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy and Toxicity of ATM Inhibitors: A Comparative Analysis of KU-59403 and Other Key Compounds
In the landscape of anticancer therapies, targeting the DNA damage response (DDR) pathway has emerged as a promising strategy. A key regulator of the DDR is the Ataxia-Telangiectasia Mutated (ATM) kinase. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. This guide provides a comparative overview of the in vivo efficacy and toxicity of the ATM inhibitor KU-59403 against other notable ATM inhibitors, including KU-60019, AZD0156, and AZD1390, based on available preclinical and clinical data.
Executive Summary
KU-59403 has demonstrated significant in vivo efficacy as a chemosensitizing agent in preclinical models of human cancer, notably without causing major toxicity at effective doses.[1][2] It stands out as one of the early ATM inhibitors to show good tissue distribution and proof-of-principle for in vivo chemosensitization.[1][2] While direct comparative in vivo studies between KU-59403 and other ATM inhibitors are limited, this guide synthesizes available data to offer an objective comparison for researchers and drug development professionals. Other inhibitors like KU-60019 have shown potent radiosensitizing effects in glioma models.[3][4] The clinical-stage inhibitors AZD0156 and AZD1390 have been investigated more extensively, with AZD1390 being specifically designed for blood-brain barrier penetration to treat brain tumors.[5][6][7]
Comparative Data on In Vivo Efficacy
The following tables summarize the in vivo efficacy data for KU-59403 and other selected ATM inhibitors from various preclinical studies. It is important to note that the experimental conditions, including the cancer models, dosing regimens, and combination therapies, vary across these studies, which should be considered when comparing the results.
Table 1: In Vivo Efficacy of KU-59403
| Cancer Model | Combination Agent | Dosing Regimen (KU-59403) | Key Efficacy Findings | Reference |
| SW620 human colon cancer xenograft | Irinotecan | Not specified | 144% enhancement of irinotecan efficacy.[1] | [1] |
| SW620 and HCT116-N7 human colon cancer xenografts | Etopophos (BMY-40481) | 25 mg/kg, twice daily, IP | 3-fold increase in etopophos-induced tumor growth delay.[8] | [8] |
| SW620 human colon cancer xenograft | Etopophos | 12.5 mg/kg, twice daily for 5 days, IP | Extended etopophos-induced tumor growth delay by 8.5 days.[9] | [9] |
| SW620 human colon cancer xenograft | Irinotecan | Not specified | Extended irinotecan-induced tumor growth delay from 7.5 days to 19.5 days.[9] | [9] |
Table 2: In Vivo Efficacy of Other ATM Inhibitors
| Inhibitor | Cancer Model | Combination Agent | Dosing Regimen | Key Efficacy Findings | Reference |
| KU-60019 | Orthotopic human glioma xenografts | Radiation | Not specified | Significantly increased survival of irradiated mice, particularly in p53 mutant glioma.[3][4] | [3][4] |
| AZD0156 | Patient-derived triple-negative breast cancer xenografts | Olaparib | Not specified | Improved the efficacy of olaparib.[10] | [10] |
| AZD0156 | Lung xenograft model | Radiation | Not specified | Enhanced the tumor growth inhibitory effects of radiation.[10] | [10] |
| AZD1390 | Orthotopic brain tumor models | Radiation | Not specified | Resulted in tumor regressions and survival improvement.[5] | [5] |
| AZD1390 | Orthotopic H3K27M mutant tumors | Radiotherapy | Not specified | Significantly extended median survival compared to vehicle, AZD1390 alone, or radiation alone (50 days vs. 31, 36, or 39 days).[11] | [11] |
| AZD1390 | Syngeneic and patient-derived glioma and lung-brain metastatic models | Radiation (whole-brain or stereotactic) | Not specified | Significantly induced tumor regressions and increased animal survival compared to radiation alone.[7] | [7] |
Comparative Data on In Vivo Toxicity
A critical aspect of the development of ATM inhibitors is their safety profile, both as monotherapy and in combination with other agents.
Table 3: In Vivo Toxicity Profile
| Inhibitor | Animal Model | Dosing Regimen | Observed Toxicity | Reference |
| KU-59403 | Mice bearing human colon cancer xenografts | Doses effective for chemosensitization | Non-toxic alone and well-tolerated in combination with topoisomerase poisons.[1][2] No unacceptable toxicity observed with etopophos combination.[9] | [1][2][9] |
| KU-60019 | Not specified in detail in the provided abstracts | Not specified | Not detailed in the provided abstracts, but preclinical testing was warranted to assess in vivo effects.[12] | [12] |
| AZD0156 | Phase I clinical trial (in combination with olaparib) | Escalating doses | Minor toxicities included nausea, vomiting, and anemia. Grade 3 and 4 hematologic toxicities were observed at higher doses.[13][14] | [13][14] |
| AZD1390 | Rats and dogs (up to 1-month studies) | Not specified | Principal target organs for toxicity were male reproductive organs, lymphoreticular system, CNS, skeletal muscle, lungs, and pancreas.[5] | [5] |
| AZD1390 | Mice (preclinical studies with radiation) | Not specified | Little evidence of durable CNS toxicity.[11] Did not cause harm to normal, healthy brain tissue in preclinical experiments.[15] | [11][15] |
| AZD1390 | Phase I clinical trial (in combination with IMRT) | Escalating once-daily doses | Manageable safety profile. 15.7% of patients experienced a grade 3 or 4 AZD1390-related adverse event. No grade 5 treatment-related adverse events.[15] | [15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized experimental protocols based on the available information.
In Vivo Tumor Xenograft Efficacy Studies
-
Cell Line and Animal Models: Human cancer cell lines (e.g., SW620, HCT116 for colon cancer; U87, U1242 for glioma) are cultured and then implanted subcutaneously or orthotopically into immunodeficient mice (e.g., CD-1 nude or NOD-SCID).[8][16]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Groups: Mice are randomized into several groups: vehicle control, ATM inhibitor alone, combination agent (e.g., chemotherapy or radiation) alone, and the combination of the ATM inhibitor and the other agent.
-
Dosing and Administration:
-
Efficacy Endpoints: Primary endpoints often include tumor growth delay, tumor regression, and overall survival of the animals.[5][7][8]
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity.[9] More detailed toxicological assessments may be performed in dedicated studies.[5]
Visualizations
ATM Signaling Pathway
The following diagram illustrates the central role of ATM in the DNA damage response, a pathway targeted by the inhibitors discussed.
Experimental Workflow for In Vivo Studies
This diagram outlines a typical workflow for evaluating the in vivo efficacy and toxicity of an ATM inhibitor in combination with a DNA-damaging agent.
Conclusion
KU-59403 is a potent ATM inhibitor that has demonstrated promising in vivo chemosensitizing activity with a favorable toxicity profile in early preclinical models.[1][2] While it was a significant step forward in the development of ATM inhibitors, the field has since progressed with the development of compounds like KU-60019, which shows strong radiosensitization in brain tumor models, and the clinical-stage inhibitors AZD0156 and AZD1390.[3][4][13][15] AZD1390, in particular, represents a highly optimized inhibitor with excellent brain penetration, addressing a key challenge in treating central nervous system malignancies.[5][6]
For researchers and drug developers, the choice of an ATM inhibitor will depend on the specific cancer type, the combination therapy being considered, and the desired therapeutic window. While KU-59403 provided crucial proof-of-concept, the more recent inhibitors, backed by more extensive preclinical and emerging clinical data, currently represent the forefront of this therapeutic strategy. Future research, including direct comparative studies, will be invaluable in delineating the unique advantages of each compound and guiding their clinical application.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Preclinical Evaluation of a Novel ATM Inhibitor, KU59403, In Vitro and In Vivo in p53 Functional and Dysfunctional Models of Human Cancer | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD1390 [openinnovation.astrazeneca.com]
- 6. Central Nervous System Distribution of the Ataxia-Telangiectasia Mutated Kinase Inhibitor AZD1390: Implications for the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 美国GlpBio - KU 59403 | Cas# 845932-30-1 [glpbio.cn]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. aacr.org [aacr.org]
- 16. researchgate.net [researchgate.net]
The Synergistic Landscape of DNA Damage Response Inhibitors: A Comparative Analysis of KU-59403 and PARP Inhibitor Combinations
For Immediate Release
In the intricate dance of cellular signaling, the DNA Damage Response (DDR) network stands as a critical guardian of genomic integrity. Targeting this network has emerged as a promising strategy in oncology, with inhibitors of key players like Ataxia-Telangiectasia Mutated (ATM) kinase and Poly (ADP-ribose) polymerase (PARP) showing significant therapeutic potential. This guide provides a comparative analysis of the synergistic effects of the ATM inhibitor KU-59403 in combination with PARP inhibitors versus other therapeutic agents, offering researchers, scientists, and drug development professionals a comprehensive overview of preclinical data and experimental methodologies.
At the Crossroads of DNA Repair: The ATM and PARP Signaling Axis
The ATM and PARP proteins are central to the repair of DNA single and double-strand breaks. Inhibition of both pathways can lead to a synthetic lethal phenotype in cancer cells, where the combined effect of the two inhibitors is significantly greater than the sum of their individual effects.
Caption: Simplified ATM and PARP Signaling Pathway in DNA Repair.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies, providing a comparative look at the synergistic potential of various drug combinations.
Table 1: Synergistic Effects of KU-59403 with Topoisomerase Inhibitors
Data from a pivotal preclinical study demonstrates the ability of KU-59403 to significantly enhance the cytotoxicity of topoisomerase I and II poisons in human colon cancer cell lines.[1]
| Combination | Cell Line | Concentration of KU-59403 | Cytotoxic Agent & Concentration | Enhancement Factor (Fold-Increase in Cytotoxicity) |
| KU-59403 + Etoposide | SW620 | 1 µM | 100 nM | 2.9 ± 1.5 |
| 1 µM | 1 µM | 12 ± 7 | ||
| LoVo | 1 µM | 100 nM | 3.3 ± 0.4 | |
| 1 µM | 1 µM | 3.8 ± 1.5 | ||
| KU-59403 + Doxorubicin | SW620 | 1 µM | 10 nM | 2.9 ± 0.6 |
| 1 µM | 100 nM | 1.8 ± 0.7 | ||
| LoVo | 1 µM | 10 nM | 3.2 ± 1 | |
| 1 µM | 100 nM | 6.1 ± 2.1 | ||
| KU-59403 + Camptothecin | SW620 | 1 µM | 10 nM | 4.3 ± 2.8 |
| LoVo | 1 µM | 10 nM | 6.9 ± 3.8 |
Table 2: Synergistic Effects of ATM Inhibitor (KU-55933) with a PARP Inhibitor (Olaparib)
| Combination | Cell Line | KU-55933 Concentration | Olaparib Concentration | Observed Effect |
| KU-55933 + Olaparib | Ishikawa | 10 µM | 50 µM | Significant increase in apoptosis from ~20% (KU-55933 alone) and ~50% (Olaparib alone) to >80% (combination)[2] |
| Hec-108 | 10 µM | 50 µM | Significant increase in apoptosis and significant reduction in cell viability and colony formation compared to single agents[2][3] |
Table 3: Synergistic Effects of PARP Inhibitors with Chemotherapy and Other Targeted Agents
PARP inhibitors have been extensively studied in combination with various other anti-cancer agents, demonstrating synergy across multiple cancer types.
| PARP Inhibitor | Combination Agent | Cancer Type/Cell Line | Quantitative Synergy Metric |
| Olaparib | Temozolomide | DT40 (Chicken B-cell lymphoma) | Combination Index (CI) < 0.3 (Strong Synergy) |
| Olaparib | Cisplatin | DT40 | CI between 0.3 and 0.7 (Synergy) |
| Olaparib | Etoposide | DT40 | CI between 0.3 and 0.7 (Synergy) |
| Rucaparib | Nutlin-3 (MDM2 inhibitor) | A2780 (Ovarian) | CI < 0.1 (Very Strong Synergism) |
| Talazoparib | Doxorubicin | Leiomyosarcoma cell lines | Bliss synergy score > 5 (Synergistic) |
| Olaparib | Alpelisib (PI3K inhibitor) | Platinum-resistant epithelial ovarian cancer | Overall Response Rate of 33% in combination vs. <5% for either agent alone |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
General Workflow for Assessing Synergy
Caption: General Experimental Workflow for Synergy Assessment.
Protocol for KU-59403 and Topoisomerase Inhibitor Combination (In Vitro)[1]
-
Cell Lines: SW620 and LoVo human colon cancer cell lines.
-
Drug Exposure: Cells were seeded and allowed to attach overnight. They were then exposed to KU-59403 (1 µM) and/or topoisomerase inhibitors (etoposide, doxorubicin, or camptothecin) at various concentrations for 16 hours.
-
Cytotoxicity Assay: Cell survival was determined using a clonogenic assay. After drug exposure, cells were washed, trypsinized, and re-seeded at a lower density for colony formation over 10-14 days. Colonies were then stained and counted.
-
Data Analysis: The enhancement factor was calculated as the ratio of the surviving fraction of cells treated with the topoisomerase inhibitor alone to the surviving fraction of cells treated with the combination.
Protocol for ATM Inhibitor (KU-55933) and PARP Inhibitor (Olaparib) Combination[2]
-
Cell Lines: Ishikawa and Hec-108 endometrial cancer cell lines.
-
Drug Treatment: Cells were treated with KU-55933 (10 µM) and/or Olaparib (50 µM) for a specified duration.
-
Apoptosis Assay: Apoptosis was measured using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Viability Assay: Cell viability was assessed using the CCK8 assay.
-
Colony Formation Assay: The long-term effect on cell proliferation was determined by a colony formation assay.
-
Western Blot Analysis: Protein levels of key markers like cleaved PARP and phosphorylated ATM were analyzed by Western blotting to elucidate the mechanism of action.
Protocol for PARP Inhibitors and Chemotherapy Combination
-
Cell Lines: A variety of cancer cell lines relevant to the specific chemotherapy agent are used.
-
Drug Combination Matrix: Cells are treated with a matrix of concentrations of the PARP inhibitor and the chemotherapeutic agent.
-
Cell Viability Assay: Cell viability is typically measured after 72 hours of drug exposure using assays like CellTiter-Glo.
-
Synergy Analysis: The quantitative analysis of synergy is often performed using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Conclusion
The available preclinical data strongly supports the synergistic potential of combining the ATM inhibitor KU-59403 with other DNA damaging agents, particularly topoisomerase inhibitors. While direct quantitative data for the combination of KU-59403 with PARP inhibitors is still emerging, studies with the analogous ATM inhibitor KU-55933 provide a compelling rationale for this combination strategy. The broader landscape of PARP inhibitor combinations reveals a wealth of synergistic interactions with chemotherapy and other targeted therapies. This comparative guide underscores the importance of a rational, data-driven approach to the development of combination therapies targeting the DNA damage response pathway. Further investigation into the KU-59403 and PARP inhibitor combination is warranted to fully elucidate its therapeutic potential.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Inhibition of ATM with KU-55933 Sensitizes Endometrial Cancer Cell Lines to Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling KU 59403
For researchers, scientists, and drug development professionals working with the potent ATM inhibitor KU 59403, a thorough understanding of safety and handling procedures is paramount. This document provides essential guidance on personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a potent and selective inhibitor of Ataxia telangiectasia mutated (ATM) kinase.[1][2][3] As a solid, it is crucial to handle it in a way that minimizes dust generation. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C29H32N4O4S2 | [3][4] |
| Molecular Weight | 564.72 g/mol | [3][4] |
| Appearance | Off-white to white solid | [4] |
| Solubility | Soluble in DMSO | [4][5] |
Personal Protective Equipment (PPE)
Given the potent nature of this compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Nitrile gloves | Double-gloving is recommended. Inspect gloves for tears or holes before use. |
| Eyes | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Body | Laboratory coat | A fully buttoned lab coat provides a barrier against accidental spills. |
| Respiratory | NIOSH-approved respirator | Required when handling the solid form outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk and ensure experimental integrity.
1. Preparation and Weighing:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to control exposure.
-
Before weighing, decontaminate the work surface and the analytical balance.
-
Use appropriate tools (e.g., spatulas) to handle the compound, avoiding direct contact.
2. Solution Preparation:
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
3. Storage:
-
Store solid this compound in a dry, dark place.[4]
-
For short-term storage (days to weeks), 0-4°C is recommended.[4]
-
For long-term storage (months to years), store at -20°C.[4]
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for safely handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weigh boats, and vials, in a dedicated, labeled hazardous waste container.
-
The container should be clearly marked as "Hazardous Waste" and list the chemical contents.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Disposal:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Experimental Protocols Cited
While specific experimental protocols will vary, the preclinical evaluation of this compound often involves assessing its ability to sensitize cancer cells to other treatments.
In Vitro Chemosensitization Assay:
-
Cell Culture: Human cancer cell lines (e.g., SW620, LoVo, HCT116, MDA-MB-231) are cultured in appropriate media.[2]
-
Treatment: Cells are treated with this compound alone, a cytotoxic agent (e.g., camptothecin, etoposide, doxorubicin) alone, or a combination of both.[2][7]
-
Incubation: Cells are incubated for a specified period.
-
Assessment of Cytotoxicity: Cell viability is assessed using methods such as colony formation assays or MTT assays.[2]
In Vivo Antitumor Efficacy Studies:
-
Xenograft Model: Human cancer cells are implanted subcutaneously into immunocompromised mice.[2]
-
Treatment: Once tumors are established, mice are treated with vehicle, this compound alone, a cytotoxic agent alone, or a combination of both.[2]
-
Tumor Measurement: Tumor volume is measured regularly to assess treatment efficacy.[2]
-
Toxicity Monitoring: Animal body weight and general health are monitored to assess treatment-related toxicity.[7]
The following diagram illustrates the signaling pathway context in which this compound acts.
Caption: Diagram of this compound's role in inhibiting the ATM signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. KU59403|CAS 845932-30-1|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 5. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 7. aacrjournals.org [aacrjournals.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
